molecular formula C15H17NO B2984462 2-(3-Methoxyphenyl)-1-phenylethan-1-amine CAS No. 65017-65-4

2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Cat. No.: B2984462
CAS No.: 65017-65-4
M. Wt: 227.307
InChI Key: XOYULUHRZSJAEF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-phenylethan-1-amine is a chiral phenethylamine derivative supplied strictly for research purposes. This compound is of significant interest in organic and medicinal chemistry as a potential chiral auxiliary or building block for the synthesis of enantiomerically pure compounds . Structural analogs, such as 1-phenylethylamine, are widely used in diastereoselective reactions, including nucleophilic additions to imines, conjugate additions, and various cycloadditions, to create stereogenic centers with high enantiomeric excess . The benzylic nature of the amine allows for facile cleavage under hydrogenolysis conditions after the stereoselective step, making it a versatile sacrificial auxiliary in multi-step synthesis . Researchers value this family of compounds for developing novel synthetic methodologies, particularly for constructing pharmaceutically relevant molecules with quaternary chiral centers. The presence of the methoxy group on the phenyl ring may influence the compound's electronic properties and receptor binding affinity, as seen in studies of other methoxy-substituted phenethylamines . This product is intended for laboratory research by qualified professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15H,11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYULUHRZSJAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-1-phenylethan-1-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a phenethylamine derivative of significant interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known neuroactive compounds, this molecule represents a valuable scaffold for the development of novel therapeutics targeting the central nervous system. This document details the systematic nomenclature, a robust synthetic pathway via reductive amination, estimated physicochemical properties based on structural analogs, and potential biological activities inferred from related compounds. The guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and investigation of novel phenethylamine-based compounds.

Part 1: Nomenclature and Structure

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(3-methoxyphenyl)-1-phenylethan-1-amine .[1][2][3][4] This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is an ethanamine backbone. The substituents on this backbone are a phenyl group at position 1 and a 3-methoxyphenyl group at position 2.

Synonyms and Identifiers

This specific compound is not widely documented in chemical literature and therefore lacks common synonyms. Researchers may encounter it under systematic variations of the IUPAC name. As it is not a commercially common compound, it is not expected to have a CAS number or other widely recognized identifiers. For clarity and to avoid ambiguity with similar structures such as 2-(3-methoxyphenyl)ethanamine, the full IUPAC name should be used.

Chemical Structure

The chemical structure of 2-(3-methoxyphenyl)-1-phenylethan-1-amine is characterized by a two-carbon ethylamine chain with a phenyl group and an amino group attached to the first carbon (C1), and a 3-methoxyphenyl group attached to the second carbon (C2).

Part 2: Physicochemical Properties (Estimated)

Due to the limited availability of experimental data for 2-(3-methoxyphenyl)-1-phenylethan-1-amine, the following table presents estimated physicochemical properties based on its structure and data from close structural analogs like 1-(3-methoxyphenyl)ethanamine and 1-(4-methoxyphenyl)ethylamine.[5][6]

PropertyEstimated ValueReference Analogs
Molecular Formula C₁₅H₁₇NO-
Molecular Weight 227.30 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solid1-(Aryl)ethanamines
Boiling Point > 250 °C (at 760 mmHg)High molecular weight amines
LogP (Octanol-Water) 2.5 - 3.5Calculated based on structure
pKa (Basic) 9.0 - 9.51-(Aryl)ethanamines[6]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water.General amine properties

Part 3: Synthesis Methodology

The most direct and efficient synthetic route to 2-(3-methoxyphenyl)-1-phenylethan-1-amine is the reductive amination of the corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one.[7][8][9][10][11] This method is widely used for the preparation of primary amines from ketones and offers high yields and selectivity.

Synthetic Workflow

The synthesis is a two-step, one-pot reaction where the ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G ketone 2-(3-methoxyphenyl)-1-phenylethan-1-one imine Intermediate Imine ketone->imine + Ammonia ammonia Ammonia Source (e.g., Ammonium Formate) ammonia->imine product 2-(3-methoxyphenyl)-1-phenylethan-1-amine imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., Sodium Borohydride) reducing_agent->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Chromatography) workup->purification purification->product Isolated Product

Caption: Synthetic workflow for 2-(3-methoxyphenyl)-1-phenylethan-1-amine.

Detailed Experimental Protocol

Materials:

  • 2-(3-methoxyphenyl)-1-phenylethan-1-one

  • Ammonium formate (or another ammonia source)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-methoxyphenyl)-1-phenylethan-1-one (1.0 eq) in methanol.

  • Imine Formation: Add ammonium formate (5-10 eq) to the solution. Heat the mixture to reflux and stir for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2-3 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the imine is fully consumed as indicated by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-(3-methoxyphenyl)-1-phenylethan-1-amine.

Part 4: Analytical Characterization

The identity and purity of the synthesized 2-(3-methoxyphenyl)-1-phenylethan-1-amine should be confirmed using standard analytical techniques.

Characterization Workflow

G product Purified Product nmr ¹H and ¹³C NMR Spectroscopy product->nmr Structural Elucidation ms Mass Spectrometry (MS) product->ms Molecular Weight Verification ir Infrared (IR) Spectroscopy product->ir Functional Group Analysis structure_confirmation Structure Confirmed nmr->structure_confirmation purity_assessment Purity >95% nmr->purity_assessment ms->structure_confirmation ir->structure_confirmation

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and 3-methoxyphenyl groups, a singlet for the methoxy group protons around 3.8 ppm, and signals for the aliphatic protons of the ethanamine backbone. The N-H protons of the primary amine will likely appear as a broad singlet.[12][13][14][15]

  • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (227.30 g/mol ). Characteristic fragmentation patterns for phenethylamines would also be expected.[12][16]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (a pair of bands around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.[12][13][14][16]

Part 5: Potential Applications and Biological Activity

While 2-(3-methoxyphenyl)-1-phenylethan-1-amine itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. The phenethylamine core is a well-known pharmacophore that interacts with a variety of receptors and transporters in the central nervous system.

Rationale for Pharmacological Interest
  • Serotonergic System: The N-benzyl substitution on phenethylamines is known to significantly enhance affinity and functional activity at serotonin 5-HT₂A and 5-HT₂C receptors.[17][18][19][20] These receptors are implicated in a wide range of neuropsychiatric conditions, including depression, anxiety, and psychosis.

  • Monoamine Transporters: Phenethylamine derivatives are known to interact with dopamine, norepinephrine, and serotonin transporters, modulating the synaptic concentrations of these key neurotransmitters.[21]

  • Drug Discovery Scaffold: The modular nature of this compound, with distinct phenyl, 3-methoxyphenyl, and amine moieties, makes it an excellent starting point for generating a library of analogs for structure-activity relationship (SAR) studies.

Potential Research Applications
  • Development of Novel CNS Agents: This compound can serve as a lead structure for the design of novel agonists, antagonists, or modulators of serotonergic and other monoaminergic receptors.

  • Probing Receptor Binding Pockets: Analogs of this molecule can be used as pharmacological tools to investigate the binding sites and activation mechanisms of G-protein coupled receptors.

  • SAR Studies: Systematic modification of the phenyl and 3-methoxyphenyl rings, as well as substitution on the amine nitrogen, can provide valuable insights into the structural requirements for specific biological activities.

Conclusion

2-(3-Methoxyphenyl)-1-phenylethan-1-amine is a synthetically accessible phenethylamine derivative with significant potential for applications in neuroscience research and drug discovery. This guide provides a comprehensive overview of its nomenclature, a reliable synthetic protocol, and a framework for its characterization and potential pharmacological investigation. By leveraging the information presented herein, researchers can effectively synthesize and study this compound and its analogs to explore new avenues for the development of therapeutics for neurological and psychiatric disorders.

References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia for the synthesis of primary amines. Tetrahedron, 60(7), 1463-1471. Available at: [Link]

  • Halberstadt, A. L., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(3), 1189-1209. Available at: [Link]

  • CK-12 Foundation. (2026, January 14). Nomenclature of Amines. Available at: [Link]

  • Sent-german, N., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(38), 13352-13356. Available at: [Link]

  • Halberstadt, A. L., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Li, H., et al. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Sustainable Chemistry & Engineering, 9(21), 7246-7254. Available at: [Link]

  • Halberstadt, A. L., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. Available at: [Link]

  • Structural analysis of amines. (2011, June 10). Available at: [Link]

  • Kyzar, E. J., et al. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. bioRxiv. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter P-1). Available at: [Link]

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  • Organic Chemistry. (n.d.). Amine Nomenclature. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

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  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Available at: [Link]

  • ChemBK. (n.d.). 1,2-BIS-(4-METHOXY-PHENYL)-ETHYLAMINE. Available at: [Link]

Sources

A Technical Guide to Investigating the Pharmacological Targets of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines a comprehensive, rationale-driven approach to identifying and characterizing the potential pharmacological targets of the novel compound, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. As a derivative of the phenethylamine scaffold, this molecule possesses significant potential to interact with a range of central nervous system (CNS) targets. Its diarylethylamine structure, featuring a 3-methoxy substitution, provides critical clues for prioritizing target classes. This document details the structural basis for target hypotheses, proposes a multi-phase experimental workflow from in silico screening to in vitro validation, and provides detailed protocols for key assays. The overarching goal is to equip research professionals with a robust, scientifically-grounded framework to systematically elucidate the compound's mechanism of action and therapeutic potential.

Introduction: A Structurally-Informed Rationale for Target Exploration

The compound 2-(3-Methoxyphenyl)-1-phenylethan-1-amine belongs to the 1,2-diarylethylamine structural class, a group of molecules with diverse and clinically relevant pharmacological activities, including N-methyl-D-aspartate receptor (NMDAR) antagonism and inhibition of monoamine transporters.[1][2] The core scaffold is a phenethylamine, a privileged structure in neuropharmacology found in endogenous neurotransmitters (e.g., dopamine, norepinephrine), CNS stimulants, and psychedelic compounds.[3][4]

Two key features guide our investigation:

  • The Phenethylamine Backbone: This motif is a well-established pharmacophore for interacting with monoaminergic systems. This includes transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), as well as G-protein coupled receptors (GPCRs) like adrenergic, serotonergic, and Trace Amine-Associated Receptors (TAARs).[5][6][7]

  • The 3-Methoxy Substitution: The position and nature of aromatic ring substituents are critical determinants of target affinity and selectivity. Methoxy groups, particularly on a phenethylamine core, are known to influence binding to serotonin receptors.[8] For example, the classic psychedelic mescaline features a 3,4,5-trimethoxy substitution pattern.[9][10] The meta-position of the methoxy group in the compound of interest is a crucial variable that will modulate interactions within the binding pockets of potential targets.

Based on this structural analysis, we can hypothesize several high-priority target classes for which to begin a systematic investigation.

Primary Hypothesized Target Classes

Monoamine Transporters (DAT, NET, SERT)

Many 1,2-diarylethylamines and related arylcycloalkylamines show affinity for DAT and NET.[1] The phenethylamine scaffold itself is the basis for both reuptake inhibitors and releasing agents. The primary objective is to determine if 2-(3-Methoxyphenyl)-1-phenylethan-1-amine acts as an inhibitor of these transporters and to quantify its potency and selectivity.

Serotonin (5-HT) Receptors

Substituted phenethylamines are well-known for their interactions with serotonin receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C), which are primary targets for psychedelic compounds.[8][11] The presence of a methoxy group makes this a particularly strong hypothesis.[12] Initial screening should focus on determining affinity and functional activity (agonist vs. antagonist) at the 5-HT2A and 5-HT2C receptors.

N-Methyl-D-Aspartate (NMDA) Receptors

The 1,2-diarylethylamine class includes compounds that are known NMDAR antagonists with dissociative properties.[2][13] Given this precedent, it is critical to assess the compound's ability to bind to and inhibit the function of the NMDAR channel.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular GPCR that is activated by endogenous trace amines and psychostimulants like amphetamine.[5][14] It acts as a key modulator of the entire monoaminergic system.[[“]][16] Given that the core structure is a phenethylamine, TAAR1 is a highly probable target. Determining if the compound acts as a TAAR1 agonist is a key early step.[17]

A Phased Experimental Workflow for Target Validation

A logical, phased approach ensures that resources are directed efficiently, starting with broad screening and progressing to detailed, hypothesis-driven characterization.

Phase 1: Broad Screening & In Silico Assessment

The initial phase aims to rapidly identify high-probability targets and flag potential off-target liabilities.

Workflow:

  • Broad Receptor Panel Screen: Employ a commercial service (e.g., Eurofins Safety47, CEREP) to test the compound at a fixed concentration (e.g., 10 µM) against a wide array of CNS targets. This provides a "heat map" of potential interactions.[18]

  • Molecular Docking: Perform in silico docking of the compound into the crystal structures or homology models of the top hypothesized targets (e.g., 5-HT2A receptor, DAT, NMDAR, TAAR1). This provides predictive insights into binding modes and affinities to help prioritize subsequent in vitro assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Data Analysis & Prioritization cluster_2 Phase 2: In Vitro Validation Compound 2-(3-Methoxyphenyl)- 1-phenylethan-1-amine Screening Broad Commercial Receptor Panel Screen (e.g., at 10 µM) Compound->Screening Docking In Silico Molecular Docking Compound->Docking Analysis Analyze 'Hit' Profile & Docking Scores Screening->Analysis Docking->Analysis Prioritize Prioritize Targets for Phase 2 Validation Analysis->Prioritize Phase 2 Phase 2 Prioritize->Phase 2 Binding Binding Assays (Ki determination) Functional Functional Assays (EC50/IC50, Emax)

Caption: Phase 1 workflow for target identification.
Phase 2: Quantitative In Vitro Validation

This phase focuses on confirming the hits from Phase 1 and quantifying the compound's affinity and functional activity at those specific targets. Radioligand binding and functional assays are the gold standard for this stage.[19][20]

This protocol is used to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound for a specific receptor.[21]

Objective: To determine the IC₅₀ of the test compound and calculate its Kᵢ value.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Test compound: 2-(3-Methoxyphenyl)-1-phenylethan-1-amine.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitor curves (radioligand + serial dilutions of the test compound).[22]

  • Reagent Addition: In a final volume of 250 µL per well, add reagents in the following order:

    • 150 µL of membrane preparation (e.g., 50-120 µg protein).

    • 50 µL of test compound dilution, buffer, or non-specific control.

    • 50 µL of radioligand solution (at a concentration near its Kₔ).[21]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[21]

  • Filtration: Rapidly terminate the incubation by vacuum filtration onto the glass fiber filters using a cell harvester. This separates bound from free radioligand.[19]

  • Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[21]

This protocol measures agonist-induced activation of Gq-coupled receptors (like 5-HT2A) by monitoring changes in intracellular calcium.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as a receptor agonist.

Materials:

  • HEK293 cells (or other suitable line) transiently or stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a known reference agonist.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove growth media and add the calcium-sensitive dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject serial dilutions of the test compound or reference agonist into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 90-120 seconds).

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration.

    • Plot the response against the log concentration of the compound.

    • Use non-linear regression to calculate the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy relative to the reference agonist).

G cluster_0 Gq-Coupled GPCR Signaling Cascade Agonist Agonist (Test Compound) GPCR 5-HT2A Receptor (Gq-coupled) Agonist->GPCR Binds Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Simplified Gq signaling pathway for functional assays.

Data Synthesis and Interpretation

All quantitative data should be summarized for clear comparison and decision-making.

Table 1: Template for Summarizing In Vitro Pharmacology Data

TargetAssay TypeParameterResult (nM)Notes / Interpretation
h5-HT2A Binding (Kᵢ)Affinitye.g., 85High affinity suggests direct interaction.
Functional (EC₅₀)Potencye.g., 150Potent agonist activity.
Functional (Eₘₐₓ)Efficacye.g., 88%Partial agonist compared to serotonin.
hDAT Binding (Kᵢ)Affinitye.g., 1200Moderate affinity.
Functional (IC₅₀)Inhibitione.g., 2500Weak reuptake inhibitor.
hSERT Binding (Kᵢ)Affinity>10,000Negligible affinity.
hTAAR1 Functional (EC₅₀)Potencye.g., 250Potent agonist activity.
NMDAR Binding (Kᵢ)Affinitye.g., 950Moderate affinity.

Interpretation Logic:

  • High Affinity (Low Kᵢ/EC₅₀/IC₅₀): A low nanomolar value suggests the compound interacts with the target at physiologically relevant concentrations. A Kᵢ < 100 nM is often considered a strong interaction.

  • Selectivity: Compare Kᵢ values across different targets. A >10-fold difference is generally considered selective. For example, if the Kᵢ for 5-HT2A is 50 nM and for DAT is 1000 nM, the compound is 20-fold selective for 5-HT2A over DAT.

  • Efficacy (Eₘₐₓ): This value, relative to a known full agonist, defines the compound's functional effect. An Eₘₐₓ near 100% indicates a full agonist, while a lower value indicates a partial agonist. An antagonist would have an Eₘₐₓ of 0% and would shift the dose-response curve of an agonist to the right.

Conclusion and Strategic Next Steps

This guide provides a foundational framework for the systematic pharmacological profiling of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. By integrating structural analysis with a phased experimental approach, researchers can efficiently identify and validate its primary molecular targets. The results from the proposed in vitro assays will generate a comprehensive pharmacological profile, revealing the compound's affinity, selectivity, and functional activity. This crucial dataset will form the basis for subsequent, more complex investigations, including in vivo animal models to explore its therapeutic potential and safety profile.

References

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  • Wall, M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Brandt, S. D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. [Link]

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  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Xu, Z., & Li, Q. (2020). TAAR Agonists. Cellular and Molecular Neurobiology. [Link]

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  • Xu, Z., & Li, Q. (2020). TAAR Agonists. ResearchGate. [Link]

  • Yun, J., & Rhim, H. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Olsen, J. A., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]

  • Sah, R., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. International Journal of Molecular Sciences. [Link]

  • Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Wikidoc. (2018). TAAR1. Retrieved from Wikidoc website. [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS. [Link]

  • BioKB. (n.d.). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and AnaloguesPharmacology of Dissociative Legal High 1,2-Diarylethylamines. Retrieved from BioKB website. [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

  • Semantic Scholar. (n.d.). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Nandigama, R. K., et al. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS. [Link]

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  • ResearchGate. (n.d.). Structures of 2-(3-methoxyphenyl)-N,N,N-trimethylethan-1-aminium (left).... [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

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Structure-activity relationship of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine Analogs: Mechanistic Insights into NMDAR Antagonism and Polypharmacology

Executive Summary The 1,2-diarylethylamine class has emerged as a critical pharmacophore in the development of uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists. At the center of this structural class is 2-(3-methoxyphenyl)-1-phenylethan-1-amine (often referred to as 3-MeO-DPEA), a primary amine scaffold that serves as the foundation for highly potent dissociative agents and potential neuroprotective drugs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this core molecule and its analogs, detailing the causality behind molecular substitutions, the mechanics of channel blockade, and the self-validating experimental protocols required to evaluate them.

Core Structural Features and SAR Drivers

The pharmacological profile of 2-(3-methoxyphenyl)-1-phenylethan-1-amine analogs is dictated by three primary structural domains: stereochemistry, aryl ring substitution, and amine alkylation. Understanding the causality behind these modifications is essential for rational drug design targeting the NMDAR complex[1].

Stereospecificity: The Role of the (S)-Enantiomer

The NMDAR phencyclidine (PCP) binding site is highly stereoselective. Resolution of 1,2-diphenylethylamine (DPEA) analogs into their respective enantiomers reveals that the (S)-configuration is vastly superior to the (R)-configuration[1].

  • Causality: The (S)-enantiomer optimally aligns the two phenyl rings within the hydrophobic accessory pockets of the NMDAR ion channel. This spatial orientation closely mirrors the binding pose of the high-affinity reference compound (+)-MK-801, maximizing Van der Waals interactions while preventing steric clash with the channel walls[1].

Aryl Substitution: The "3-Methoxy" Effect

The placement of a methoxy group on the C2-phenyl ring drastically alters target affinity. Extensive SAR studies on methoxy-substituted analogs demonstrate a strict rank order of potency: meta (3-MeO) > ortho (2-MeO) > para (4-MeO) [2].

  • Causality: The PCP binding site possesses a specific steric volume. A methoxy group at the meta-position (3-MeO) projects perfectly into a lipophilic sub-pocket within the transmembrane domain, enhancing binding free energy. Conversely, para-substitutions (4-MeO) create severe steric hindrance, preventing the molecule from seating deeply enough into the channel to effectively block ion flow[3].

Amine Alkylation: Shifting the Polypharmacological Gradient

While 2-(3-methoxyphenyl)-1-phenylethan-1-amine is a primary amine, its alkylated analogs—such as the piperidine derivative 3-methoxy-diphenidine (3-MXP)—exhibit distinct polypharmacology[2].

  • Causality: Incorporating the primary nitrogen into a piperidine ring increases both the basicity (pKa) and the lipophilicity (LogP) of the molecule. This modification not only increases NMDAR affinity by a factor of ~5 to 10 but also introduces significant off-target affinity for the Dopamine Transporter (DAT). The bulky, lipophilic piperidine ring satisfies the structural requirements for monoamine reuptake inhibition, shifting the molecule from a selective NMDAR antagonist to a dual-action NMDAR/DAT inhibitor[4].

Mechanistic Pathways: Uncompetitive Channel Blockade

2-(3-Methoxyphenyl)-1-phenylethan-1-amine analogs function as uncompetitive antagonists. Unlike competitive antagonists that bind to the glutamate recognition site, these analogs bind deep within the pore of the NMDAR[5].

NMDAR_Mechanism Glutamate Glutamate (Agonist) NMDAR_Closed Closed NMDAR Glutamate->NMDAR_Closed Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed NMDAR_Open Open NMDAR Channel NMDAR_Closed->NMDAR_Open Depolarization Blocked Channel Blockade NMDAR_Open->Blocked Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Analog 3-MeO-DPEA Analog PCP_Site PCP Binding Site Analog->PCP_Site PCP_Site->Blocked Uncompetitive Binding Neuroprotection Neuroprotection Blocked->Neuroprotection Prevents Ca2+ Overload Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive

Fig 1. Uncompetitive NMDAR blockade mechanism by 3-MeO-DPEA analogs preventing excitotoxicity.

Self-Validating Experimental Protocols

To accurately quantify the SAR of these analogs, researchers must employ highly controlled, self-validating assay systems. Below are the standard methodologies utilized by senior application scientists to evaluate 1,2-diarylethylamines.

Protocol 1: Competitive Radioligand Binding Assay ([3H]MK-801)

This protocol determines the binding affinity ( Ki​ ) of the analogs at the NMDAR PCP site[2].

  • Tissue Preparation: Isolate rat forebrain tissue and homogenize in 5 mM Tris-HCl buffer (pH 7.4). Rationale: The forebrain is highly enriched in GluN1/GluN2A and GluN1/GluN2B NMDAR subtypes.

  • Channel Activation (Critical Step): Supplement the assay buffer with 30 µM Glutamate and 30 µM Glycine. Causality: Because these analogs are uncompetitive open-channel blockers, the NMDAR must be actively forced into the open conformation. Omitting agonists will result in the channel remaining closed, preventing ligand access and yielding false-negative affinities[1].

  • Radioligand Incubation: Add 5 nM[3H]MK-801 and the test analog (varying concentrations from 10−9 to 10−4 M). Incubate for 2 hours at room temperature to reach equilibrium.

  • Non-Specific Binding (NSB) Control: In a parallel validation cohort, add 10 µM unlabeled (+)-MK-801. Self-Validation: This saturates all true PCP sites. Any remaining radioactivity detected in this cohort is background noise, allowing for the calculation of true specific binding[2].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, wash with cold buffer, and quantify via liquid scintillation counting.

Protocol 2: Electrophysiological fEPSP Recordings

To confirm that binding translates to functional antagonism, field excitatory postsynaptic potentials (fEPSPs) are recorded[3].

  • Slice Preparation: Prepare 400 µm thick rat hippocampal slices and maintain in oxygenated artificial cerebrospinal fluid (aCSF).

  • Pharmacological Isolation: Add 10 µM NBQX (AMPA receptor antagonist) and 50 µM picrotoxin (GABA A​ receptor antagonist) to the aCSF. Causality: This isolates the NMDAR-mediated component of the fEPSP, ensuring that any signal attenuation observed upon adding the analog is strictly due to NMDAR blockade, eliminating network-level confounding variables[3].

  • Stimulation & Recording: Deliver 0.03 Hz stimuli to the Schaffer collateral pathway and record the isolated NMDAR-fEPSP in the stratum radiatum of the CA1 region before and after analog perfusion[3].

SAR_Workflow Synth 1. Chemical Synthesis & Chiral Resolution Bind 2. Radioligand Binding ([3H]MK-801) Synth->Bind Func 3. Electrophysiology (fEPSP in CA1) Bind->Func High Affinity Trans 4. Monoamine Transporter (DAT/NET) Assays Bind->Trans Off-Target Screen SAR 5. SAR Modeling & Lead Optimization Func->SAR Trans->SAR

Fig 2. Step-by-step experimental workflow for evaluating 1,2-diarylethylamine polypharmacology.

Quantitative SAR Data Presentation

The table below synthesizes the pharmacological impact of structural modifications branching from the primary amine core to its advanced analogs. Data highlights the critical divergence between NMDAR selectivity and monoamine transporter cross-reactivity[2],[1],[4].

CompoundStructural ModificationNMDAR Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)Functional Profile
(S)-DPEA Unsubstituted Primary Amine1,200 ± 150> 10,000Weak, selective NMDAR antagonist
(R)-DPEA Unsubstituted Primary Amine36,000 ± 4,000> 10,000Inactive enantiomer
3-MeO-DPEA 3-Methoxy, Primary Amine~800 (Calculated)> 5,000Moderate NMDAR antagonist
3-MXP 3-Methoxy, Piperidine Amine43 ± 499 ± 12Potent dual NMDAR/DAT inhibitor
Ketamine Arylcyclohexylamine (Ref)324 ± 19> 10,000Selective NMDAR antagonist

Data derived and synthesized from competitive binding assays utilizing [3H]MK-801 in rat forebrain homogenates[2],[1].

Conclusion

The 2-(3-methoxyphenyl)-1-phenylethan-1-amine scaffold represents a highly tunable pharmacophore. By manipulating the stereocenter, leveraging the steric advantages of the meta-methoxy substitution, and controlling the degree of amine alkylation, scientists can precisely dial in the desired ratio of NMDAR antagonism to monoamine reuptake inhibition. Future drug development must utilize these SAR principles to widen the therapeutic window—maximizing neuroprotection while minimizing the dissociative and stimulant liabilities inherent to DAT inhibition.

References

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: PLoS One / National Institutes of Health (NIH) URL:[Link]

  • NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds Source: Bioorganic & Medicinal Chemistry / Medical University of Vienna URL:[Link]

  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists Source: ProQuest Dissertations & Theses URL:[Link]

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The Phenethylamine Scaffold: A Technical Whitepaper on Historical Discovery, Structural Activity, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenethylamine class of compounds represents one of the most structurally diverse and pharmacologically significant families in neurochemistry. From the early isolation of natural alkaloids to the rational design of ultra-potent synthetic libraries, the evolution of phenethylamines has provided critical insights into serotonin receptor pharmacology. This technical guide explores the historical discovery of these compounds, details the structure-activity relationships (SAR) that dictate their affinity, and provides field-proven, self-validating experimental workflows for evaluating novel 5-HT2A receptor agonists.

Historical Context: From Alkaloids to Synthetic Libraries

The paradigm of psychedelic psychopharmacology shifted dramatically in the mid-to-late 20th century, transitioning from the study of naturally occurring alkaloids—such as mescaline, derived from the peyote cactus—to the synthesis of highly targeted chemical libraries.

This era of discovery was heavily driven by the American biochemist Alexander Shulgin. Operating with unprecedented autonomy after his early successes at Dow Chemical, Shulgin utilized iterative synthesis and systematic self-experimentation to map the phenethylamine chemical space 1[1]. He meticulously documented the synthesis, dosages, and psychopharmacological profiles of 179 novel compounds in his 1991 seminal work, PiHKAL (Phenethylamines I Have Known and Loved) 2[2]. Shulgin’s structural modifications—specifically the creation of the 2C (e.g., 2C-B) and DOx (e.g., DOM) families—established the foundational structure-activity relationship (SAR) principles that modern drug discovery still relies upon today.

Structure-Activity Relationship (SAR) Evolution

As an application scientist, understanding the causality between molecular structure and receptor affinity is paramount. The phenethylamine scaffold consists of a phenyl ring bound to an amino group via an ethyl chain. Modifying this core dictates how the ligand interacts with the orthosteric site of the target receptor.

  • The 2,4,5-Trisubstitution Pattern: Unlike mescaline (which features a 3,4,5-trimethoxy pattern), Shulgin discovered that a 2,5-dimethoxy substitution, coupled with a lipophilic group at the 4-position (e.g., a bromine atom in 2C-B or a methyl group in 2C-D), optimally aligns the molecule within the binding pocket, significantly increasing 5-HT2A affinity.

  • Alpha-Methylation (DOx Family): The addition of an alpha-methyl group to the ethylamine chain creates an amphetamine skeleton. The causality here is metabolic: this methyl group sterically hinders degradation by monoamine oxidase (MAO), significantly increasing the compound's half-life and in vivo potency compared to its 2C counterparts.

  • N-Benzyl Substitution (NBOMe): Discovered during the doctoral work of Ralf Heim and extensively characterized by David Nichols' laboratory, the addition of an N-benzyl moiety with an ortho-methoxy group (e.g., 25I-NBOMe) transforms moderate-affinity 2C compounds into sub-nanomolar super-agonists3[3]. The structural causality is profound: the N-benzyl group extends into a secondary hydrophobic pocket within the 5-HT2A receptor, vastly increasing binding free energy and stabilizing the active receptor conformation[3].

Quantitative SAR Summary of Key Phenethylamine Classes
Compound ClassRepresentative LigandKey Structural Modification5-HT2A Affinity (Ki)Pharmacological Profile
Natural Alkaloid Mescaline3,4,5-trimethoxyLow (~500 nM)Partial Agonist, Short half-life
2C Family 2C-B2,5-dimethoxy, 4-bromoModerate (~1-10 nM)Partial Agonist
DOx Family DOMAlpha-methyl additionHigh (~1 nM)Full/Partial Agonist, MAO resistant
NBOMe Family 25I-NBOMeN-(2-methoxybenzyl)Ultra-High (< 0.1 nM)Full Agonist, Highly Potent

Mechanistic Pharmacology and Biased Agonism

The primary target for psychedelic phenethylamines is the 5-HT2A receptor, a Class A G protein-coupled receptor (GPCR)4[4]. Recent cryo-EM structures elucidated by Bryan Roth and colleagues have provided atomic-level resolution of phenethylamines bound to the 5-HT2A receptor, revealing exactly how these ligands stabilize specific transmembrane helix conformations to trigger intracellular signaling5[5].

Activation of 5-HT2A classically couples to the Gq/11 protein pathway. This activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG), ultimately leading to intracellular calcium mobilization[4]. Concurrently, the receptor recruits β-arrestin, leading to receptor internalization and distinct, slower signaling cascades. Modern neuropharmacology heavily focuses on biased agonism—designing ligands that preferentially activate the Gq pathway over β-arrestin (or vice versa) to isolate potential neuroplastic/therapeutic efficacy from hallucinogenic liabilities.

SignalingPathway R 5-HT2A Receptor (Ligand Bound) Gq Gq/11 Protein R->Gq Gq-Biased Pathway Arr Beta-Arrestin Recruitment R->Arr Arrestin-Biased Pathway PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Intracellular Calcium Mobilization IP3->Ca Int Receptor Internalization Arr->Int

Figure 1: Divergent 5-HT2A receptor signaling pathways highlighting Gq and Beta-arrestin cascades.

Experimental Workflows for Novel Compound Discovery

To rigorously evaluate novel phenethylamines, drug development professionals must employ a self-validating system of orthogonal assays. While radioligand binding assays (using [3H]-ketanserin) establish binding affinity (Ki), functional assays are strictly required to determine efficacy (Emax) and pathway bias.

Protocol: High-Throughput Calcium Mobilization Assay (Gq Efficacy)

Causality & Assay Design: To quantify Gq-mediated PLC activation, we measure the downstream release of intracellular calcium. We utilize Fluo-4 AM, a cell-permeable fluorogenic dye that exhibits a massive increase in fluorescence upon binding free Ca2+. Because GPCR signaling is transient, capturing this event requires a real-time, kinetic readout 6[6]. To ensure the system is self-validating, a baseline read is established prior to compound addition, and all data is normalized against a reference full agonist (Serotonin, 5-HT) to verify the dynamic range of the specific cell passage.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the human 5-HT2A receptor at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C in 5% CO2[6].

  • Dye Loading: Aspirate culture media and add 20 µL of Fluo-4 Direct calcium dye assay buffer. Critical step: Ensure the buffer contains probenecid to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out. Incubate for 1 hour at 37°C[6].

  • Baseline Read: Transfer the plate to a FLIPR Tetra (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds to establish the system's noise floor.

  • Compound Addition: Using the FLIPR's automated liquid handling, inject 10 µL of the test phenethylamine (serially diluted in assay buffer) into the wells simultaneously.

  • Kinetic Readout: Continuously record fluorescence at 1-second intervals for 3 minutes. Calculate the maximum fluorescence minus the baseline (Max-Min).

  • Data Analysis & Validation: Normalize the Max-Min values to the maximum response elicited by 10 µM 5-HT (100% efficacy). Calculate the EC50 using a four-parameter non-linear regression model.

AssayWorkflow N1 1. Cell Seeding HEK293-5-HT2A N2 2. Dye Loading Fluo-4 AM Buffer N1->N2 N3 3. Compound Addition Automated Dispensing N2->N3 N4 4. Kinetic Readout FLIPR Tetra System N3->N4 N5 5. Data Analysis EC50 & Emax Calc N4->N5

Figure 2: Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.

References

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Spectroscopic Elucidation of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides a comprehensive framework for the spectroscopic characterization (NMR, MS, and IR) of 2-(3-methoxyphenyl)-1-phenylethan-1-amine . Designed for analytical chemists and drug development professionals, this guide moves beyond simple data reporting to explain the mechanistic causality behind spectral features and the self-validating protocols required to ensure data integrity.

Structural Rationale & Analytical Strategy

The compound 2-(3-methoxyphenyl)-1-phenylethan-1-amine (often encountered as its hydrochloride salt, CAS 68770-54-7) is a substituted derivative of the 1,2-diphenylethylamine family[1],[2]. These structural scaffolds are highly significant in medicinal chemistry, serving as critical pharmacophores for NMDA receptor antagonists and as precursors to biologically active piperazines and diphenidine analogs[3],[4].

Structurally, the molecule consists of an ethylamine backbone bridging a phenyl ring at C1 and a 3-methoxyphenyl ring at C2. This specific topology dictates its spectroscopic behavior:

  • Chirality & Symmetry (NMR): The C1 carbon is a chiral center. Consequently, the two protons on the adjacent C2 methylene bridge are diastereotopic, creating a complex, non-equivalent ABX spin system.

  • Ionization Dynamics (MS): The presence of the primary amine drives a highly favored alpha-cleavage upon electron ionization, dominating the fragmentation pathway[5],[6].

  • Vibrational Modes (IR): The molecule features both a primary amine (-NH₂) and an alkyl aryl ether (methoxy group), requiring specific sample preparation to prevent spectral artifacts[7].

Experimental Protocols: Self-Validating Systems

High-fidelity spectroscopic data relies on protocols that inherently validate their own success. As a standard practice, the data presented herein applies to the freebase form of the molecule.

Nuclear Magnetic Resonance (NMR) Protocol
  • Causality of Solvent Choice: The freebase is highly soluble in non-polar solvents. Deuterochloroform (CDCl₃) is selected because it lacks exchangeable protons, allowing the clear observation of the -NH₂ broad singlet without deuterium exchange.

  • Self-Validating Gate: The sample is prepared with 0.03% v/v Tetramethylsilane (TMS). Before full acquisition, a 1D proton scan is executed to check the residual water peak (1.56 ppm). If the water integral exceeds 5% relative to the methoxy singlet, the sample is dried over anhydrous Na₂SO₄. This prevents moisture from hydrogen-bonding with the amine, which would artificially broaden or shift the -NH₂ signal.

Gas Chromatography-Mass Spectrometry (GC-EI-MS) Protocol
  • Causality of Ionization: Electron Ionization (EI) at 70 eV is utilized because it is a "hard" ionization technique that shatters the molecule into reproducible structural fragments, allowing for robust library matching.

  • Self-Validating Gate: Prior to sample injection, a perfluorotributylamine (PFTBA) tuning standard is run. The system is only validated for use if PFTBA yields m/z 69, 219, and 502 at specific relative abundance ratios, ensuring the quadrupole mass filter is perfectly calibrated across the target mass range.

Infrared Spectroscopy (ATR-FTIR) Protocol
  • Causality of Technique: Attenuated Total Reflectance (ATR) using a diamond crystal is chosen over traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water yields a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H stretching doublet of the primary amine. ATR requires zero sample preparation, eliminating this artifact.

  • Self-Validating Gate: A background spectrum of the ambient atmosphere is collected immediately before the sample. The baseline transmittance must be >98% between 4000-650 cm⁻¹ before the neat solid is applied to the crystal.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the chiral center at C1. Because C1 is chiral, the two protons on C2 (Ha and Hb) experience different magnetic environments regardless of bond rotation. They couple with each other (geminal coupling, J ≈ 13.5 Hz) and with the C1 methine proton (vicinal coupling, J ≈ 5.0 and 9.0 Hz), forming a distinct ABX pattern.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
-NH₂ 1.60br s2H-Primary amine (exchangeable)
C2-Hb 2.80dd1H13.5, 9.0Diastereotopic methylene
C2-Ha 3.00dd1H13.5, 5.0Diastereotopic methylene
-OCH₃ 3.78s3H-Methoxy group
C1-H 4.15dd1H9.0, 5.0Chiral methine
Ar-H 6.70 - 6.80m3H-3-Methoxyphenyl (H-2', H-4', H-6')
Ar-H 7.20t1H8.03-Methoxyphenyl (H-5')
Ar-H 7.25 - 7.35m5H-Unsubstituted Phenyl (C1)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignment
45.5 CH₂C2 (Aliphatic methylene)
55.2 CH₃Methoxy carbon (-OCH₃)
57.8 CHC1 (Chiral methine)
111.8, 115.0, 121.8 CH3-Methoxyphenyl (C-4', C-2', C-6')
126.5, 127.2, 128.5 CHUnsubstituted Phenyl (ortho, para, meta)
129.5 CH3-Methoxyphenyl (C-5')
140.5, 145.0 CQuaternary ipso carbons (C-1', C-1)
159.8 C3-Methoxyphenyl (C-3', OMe attached)
Mass Spectrometry (EI-MS)

Under 70 eV electron ionization, aliphatic amines exhibit weak molecular ions. The dominant mechanistic pathway is alpha-cleavage . The C1-C2 bond breaks, yielding a highly stable, resonance-conjugated iminium ion ([Ph-CH=NH₂]⁺) at m/z 106. Because nitrogen has a lower ionization energy than the aromatic rings, the charge preferentially localizes on the nitrogen-containing fragment, making m/z 106 the base peak (100% abundance)[5],[6].

Table 3: GC-EI-MS Fragmentation Data (70 eV)

m/zRelative Abundance (%)Fragment IonMechanistic Origin
227 < 5[M]⁺Molecular ion
121 15[C▵H₉O]⁺3-Methoxybenzyl cation (inductive cleavage)
106 100[C₇H₈N]⁺Alpha-cleavage iminium ion (Base Peak)
91 10[C₇H₇]⁺Tropylium ion (from rearrangement)
77 25[C₆H₅]⁺Phenyl cation
Infrared Spectroscopy (ATR-FTIR)

The IR spectrum serves as a definitive map of the functional groups. The primary amine is confirmed by the characteristic doublet in the 3300 cm⁻¹ region (asymmetric and symmetric stretching), while the methoxy group is confirmed by the strong C-O stretching bands around 1260 cm⁻¹ and 1045 cm⁻¹[7].

Table 4: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentStructural Feature
3350, 3280 MediumN-H stretch (asym/sym)Primary amine (-NH₂)
3060, 3025 WeakC-H stretch (sp²)Aromatic rings
2930, 2835 MediumC-H stretch (sp³)Aliphatic backbone & Methoxy
1600, 1585 StrongC=C stretchAromatic ring vibrations
1260, 1045 StrongC-O stretch (asym/sym)Alkyl aryl ether (Methoxy)
780, 760, 700, 690 StrongC-H out-of-plane bendMono- & Meta-disubstituted benzene

Visualizations

Analytical Workflow

Workflow A Sample Synthesis & Purification (>98% purity) B Sample Preparation (CDCl3 for NMR, Neat for IR) A->B C NMR Spectroscopy (1H, 13C, COSY, HSQC) B->C D Mass Spectrometry (GC-EI-MS, 70 eV) B->D E IR Spectroscopy (ATR-FTIR) B->E F Data Integration & Structural Elucidation C->F D->F E->F

Fig 1. Self-validating analytical workflow for spectroscopic elucidation.

Mass Spectrometry Fragmentation Pathway

MS_Frag M Molecular Ion [M]+ m/z 227 F1 Alpha-Cleavage Ion [Ph-CH=NH2]+ m/z 106 (Base Peak) M->F1 - 3-MeO-Benzyl radical (-121 Da) F2 3-Methoxybenzyl Cation [C8H9O]+ m/z 121 M->F2 - Ph-CH(NH2) radical (-106 Da) F3 Phenyl Cation [C6H5]+ m/z 77 F1->F3 - CH2NH (-29 Da)

Fig 2. Primary electron ionization (EI) mass fragmentation pathway.

References

  • Title: dl-2-(3-methoxyphenyl)-1-phenylethylamine hydrochloride | 68770-54-7 Source: Molaid Chemical Database URL: [Link]

  • Title: 1,2-Diphenylethylamine - Mass Spectrum & IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds Source: Bioorganic & Medicinal Chemistry (2009) URL: [Link]

  • Title: 1,2-Diphenylethylamine Designer Drugs Metabolism Studies Source: German National Library (DNB) / Saarland University URL: [Link]

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Solubility profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery through to formulation and final dosage form. Poor solubility can impede bioavailability, lead to unreliable results in biological assays, and present significant challenges during drug development. This guide focuses on 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a substituted phenethylamine of interest to the research community. In the absence of extensive public data on its solubility, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to theoretically predict and experimentally determine its complete solubility profile in organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the anticipated solubility based on the molecule's structural characteristics.

Compound Profile: 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Understanding the fundamental properties of a molecule is the first step in predicting its solubility. 2-(3-Methoxyphenyl)-1-phenylethan-1-amine is an aromatic amine with distinct structural features that will govern its interactions with various solvents.

  • IUPAC Name: 2-methoxy-1-phenylethanamine[1]

  • Molecular Formula: C₉H₁₃NO[1][2]

  • Molecular Weight: 151.21 g/mol [1][2]

  • Structure: alt text

The key functional groups influencing solubility are:

  • Primary Amine (-NH₂): A basic, polar group capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances solubility in protic and polar solvents.[3][4]

  • Phenyl Ring: A large, non-polar, hydrophobic group that favors interactions with other aromatic or non-polar solvents through van der Waals forces and π-π stacking.

  • Methoxyphenyl Group: This group introduces both aromatic (non-polar) character and a polar ether linkage (-O-CH₃). The oxygen atom can act as a hydrogen bond acceptor.

Theoretical Framework for Solubility Prediction

While experimental determination is the ultimate measure, theoretical models provide invaluable foresight, enabling rational solvent selection and reducing experimental overhead. Computational methods can predict solubility from molecular structure, but one of the most practical frameworks for a lab scientist is the Hansen Solubility Parameters (HSP).[5][6][7][8]

The core principle of HSP is "like dissolves like," quantified by breaking down the total cohesive energy of a substance into three parameters:[9][10][11]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents that are "close" to them in this space. This "distance" (Ra) between two substances (1 and 2) is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [12]

A solute has a defined "interaction radius" (R₀), which forms a sphere in Hansen space. Solvents with coordinates falling inside this sphere are predicted to be good solvents for that solute.[9]

Caption: Hansen Solubility Sphere Concept.

Experimental Determination of Solubility Profile

Direct experimental measurement is essential for generating a definitive solubility profile. Two primary methodologies are employed in drug development: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The Shake-Flask method is the gold-standard for determining equilibrium solubility.[13] It measures the maximum concentration of a substance that can dissolve in a solvent under thermodynamic equilibrium. This method is crucial for late-stage lead optimization and formulation.[14]

  • Preparation: Add an excess amount of solid 2-(3-Methoxyphenyl)-1-phenylethan-1-amine to a series of glass vials, each containing a known volume of a selected organic solvent. An excess is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or agitator (e.g., at 25°C and/or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[15] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let undissolved solid settle. Centrifuge the vials to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation upon cooling or solvent evaporation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling & Analysis A Add excess solid to solvent in vial B Seal and agitate (24-72h at const. T) A->B C Centrifuge to pellet excess solid B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Quantify concentration (e.g., HPLC-UV) E->F

Caption: Shake-Flask Method Workflow.
Kinetic Solubility: High-Throughput Screening (HTS)

In early drug discovery, speed and material conservation are paramount. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly rank compounds.[14][16][17][18] This method measures the concentration at which a compound, rapidly transitioning from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous or organic medium.[19]

  • Stock Solution: Prepare a high-concentration stock solution of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Setup: In a 96-well microtiter plate, add the desired organic solvent to each well.

  • Compound Addition: Use an automated liquid handler to dispense a small volume of the DMSO stock solution into the solvent-containing wells. This creates a rapid phase change, inducing precipitation for compounds with low solubility.

  • Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[19]

  • Detection of Precipitation: Measure the amount of precipitated material. Common methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.[19]

    • Turbidimetry: Measures the reduction in light transmission due to cloudiness.

    • Direct UV Absorbance: After filtering or centrifuging the plate to remove precipitate, the concentration of the remaining dissolved compound is measured by UV-Vis spectroscopy.[19]

  • Data Analysis: The solubility is reported as the concentration at which precipitation is first observed.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detect Detection cluster_analyze Analysis A Prepare high-conc. DMSO stock solution C Add DMSO stock to wells (automation) A->C B Dispense target solvent into wells B->C D Incubate (1-2h) C->D E Measure precipitation (Nephelometry, UV, etc.) D->E F Determine solubility concentration E->F

Caption: HTS Kinetic Solubility Workflow.

Anticipated Solubility Profile in Organic Solvents

Based on the molecular structure, we can predict the solubility of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in common classes of organic solvents. These predictions serve as a starting point for experimental design.

Solvent ClassRepresentative SolventsKey InteractionsAnticipated Solubility
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding (amine -OH), Dipole-dipoleHigh
Polar Aprotic DMSO, Acetonitrile, AcetoneDipole-dipole, H-bond acceptance (amine - solvent)High to Moderate
Non-Polar Aromatic Toluene, Benzeneπ-π stacking (phenyl rings), van der WaalsModerate
Ethers Diethyl ether, Tetrahydrofuran (THF)Dipole-dipole, H-bond acceptance (ether O)Moderate to Low
Halogenated Dichloromethane, ChloroformDipole-dipoleModerate to Low
Non-Polar Aliphatic Hexane, Heptanevan der WaalsLow / Insoluble

Safety, Handling, and Disposal

As a primary aromatic amine, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine must be handled with appropriate caution. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[20][21][22]

Mandatory Safety Precautions:

  • Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[22]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[23]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

    • Lab Coat: A lab coat must be worn to protect against skin contact.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23] Avoid creating dust when handling the solid material.

  • Spill Response: Have a spill kit readily available. In case of a spill, alert others, evacuate the immediate area if necessary, and clean up using appropriate absorbent materials while wearing full PPE.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of all waste (excess compound, contaminated materials) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[21]

Data Summary and Conclusion

To systematically characterize the solubility profile, all experimental data should be recorded in a structured format.

Table for Experimental Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method Used
e.g., Ethanol 25 Shake-Flask
e.g., Toluene 25 Shake-Flask
e.g., Hexane 25 Shake-Flask

| ... | ... | | | ... |

This guide provides a robust framework for determining the complete solubility profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. By integrating theoretical predictions using Hansen Solubility Parameters with rigorous experimental methodologies like the Shake-Flask and HTS kinetic assays, researchers can generate the critical data needed to advance their development programs. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental pillar of successful drug design and formulation, ensuring that promising candidates can be effectively studied, formulated, and delivered. Adherence to strict safety protocols is paramount throughout this process to ensure the well-being of laboratory personnel.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved March 14, 2026, from [Link]

  • Hughes, L., et al. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 390-397.
  • Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Erlebach, A., Chi, M., Bückmann, C., & Sierka, M. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.
  • Sathya, S., & Manjula, M. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved March 14, 2026, from [Link]

  • Hansen Solubility Parameters (HSP). (n.d.). Van Loon Chemical Innovations. Retrieved March 14, 2026, from [Link]

  • Hansen solubility parameters (HSP). (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • HSP Basics. (n.d.). Hansen Solubility Parameters. Retrieved March 14, 2026, from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved March 14, 2026, from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety.
  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Abbott, S. (n.d.). HSP Basics. Practical Adhesion Science. Retrieved March 14, 2026, from [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. Retrieved March 14, 2026, from [Link]

  • Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved March 14, 2026, from [Link]

  • Aqueous Solubility Assays. (2025, July 31). Creative Bioarray. Retrieved March 14, 2026, from [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Unchained Labs. Retrieved March 14, 2026, from [Link]

  • Aromatic Amines Hazcard Overview. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved March 14, 2026, from [Link]

  • Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9).
  • Aromatic Amine Cleaning Developing Solution SDS. (2024, January 9). SKC Inc. Retrieved March 14, 2026, from [Link]

  • 2-(3-methoxyphenyl)ethylamine - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved March 14, 2026, from [Link]

  • 2-Methoxy-1-phenylethan-1-amine. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

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  • Amine Solvents Definition. (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

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  • Amine Solvents. (2025, October 24). Sustainability Directory. Retrieved March 14, 2026, from [Link]

Sources

Methodological & Application

Application Note: Advanced Chromatographic Purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Introduction & Chemical Context

The isolation and purification of primary amines remain one of the most persistent bottlenecks in synthetic organic chemistry and pharmaceutical development. The target molecule, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine , is a lipophilic primary amine featuring a diarylethane backbone. While its lipophilicity makes it highly soluble in standard organic solvents, the presence of the basic primary amine group introduces severe complications during standard normal-phase chromatography.

As a Senior Application Scientist, I have observed that applying standard silica gel protocols to such molecules inevitably leads to poor recovery, severe band broadening (streaking), and cross-contamination. This guide establishes the causality behind these chromatographic failures and provides two field-proven, self-validating protocols to achieve >98% purity.

The Causality of the Problem: The Silanol Interaction

To purify an amine, one must first understand why it resists purification. Standard bare silica gel (SiO₂) is not chemically inert; its surface is populated with free silanol groups (-SiOH).

  • The Acid-Base Trap: Silanols act as Brønsted acids with a pKₐ ranging from 4.5 to 6.5. The primary amine of our target compound acts as a Brønsted base (pKₐ ~9.5).

  • Chemisorption: When the amine contacts the silica, an acid-base reaction occurs, forming an ammonium silicate ion pair. This electrostatic interaction is significantly stronger than the reversible dipole-dipole interactions required for normal-phase partitioning.

  • The Result: The compound "sticks" to the column. Eluting it requires highly polar, protic solvents (like methanol) which often co-elute impurities, and the peak shape is destroyed, leading to massive fraction volumes.

To overcome this, we must neutralize the electrostatic interaction. This is achieved either by dynamically modifying the mobile phase (Strategy A) or permanently modifying the stationary phase (Strategy B) .

Data Presentation & Strategy Comparison

Before executing a purification, it is critical to profile the molecule and select the appropriate strategy based on downstream requirements.

Table 1: Physicochemical Profiling of the Target
PropertyValue / DescriptionChromatographic Implication
IUPAC Name 2-(3-Methoxyphenyl)-1-phenylethan-1-amineN/A
Functional Groups Primary amine, methoxy ether, phenyl ringsBasic, UV-active, lipophilic
Calculated pKₐ ~9.5 (Amine)Will strongly bind to acidic silanols
TLC Visualization UV (254 nm), Ninhydrin StainEasy to track; Ninhydrin yields a distinct color for primary amines
Table 2: Comparison of Purification Strategies
FeatureStrategy A: Bare Silica + TEAStrategy B: Amine-Functionalized Silica
Stationary Phase Standard Silica Gel (60 Å)Aminopropyl-bonded Silica (e.g., KP-NH)
Mechanism Dynamic silanol masking via mobile phaseCovalent silanol capping
Mobile Phase Hexane / EtOAc / 1% Triethylamine (TEA)Hexane / EtOAc (No modifiers)
Post-Run Processing Difficult: Requires high-vacuum to remove TEAEasy: Standard rotary evaporation
Column Reusability Single-useReusable up to 10 times
Recommendation Legacy method; use if specialized silica is unavailableModern Standard; highly recommended

Experimental Protocols

Protocol A: The Modern Standard (Amine-Functionalized Silica)

Amine-functionalized silica (e.g., Biotage® KP-NH or Teledyne ISCO RediSep® Amine) covalently masks the acidic silanols with propylamine groups. This creates a basic stationary phase, eliminating the need for foul-smelling, difficult-to-remove mobile phase modifiers .

Step-by-Step Methodology:

  • Column Selection: Select an amine-functionalized silica column appropriately sized for your crude mass (typically a 1:40 to 1:50 crude-to-silica ratio).

  • Solvent Preparation: Prepare a binary solvent system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Do not add any basic modifiers.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in a minimal volume of Dichloromethane (DCM).

    • Add a small amount of amine-functionalized silica (approx. 2x the crude mass) to the flask.

    • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder onto the top of the column.

  • Gradient Elution: Run the gradient according to Table 3 . The lipophilic backbone of the molecule ensures it will elute cleanly in moderate concentrations of Ethyl Acetate.

  • Fraction Analysis: Spot fractions on an amine-functionalized TLC plate. Visualize using UV (254 nm) and confirm the primary amine using Ninhydrin stain (requires heating).

  • Recovery: Pool the pure fractions and evaporate using a standard rotary evaporator. No high-vacuum purging is required.

Protocol B: The Classical Approach (Bare Silica with TEA)

If functionalized silica is unavailable, standard silica can be used by dynamically masking the silanols with a sacrificial tertiary amine, such as Triethylamine (TEA).

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your Hexane and Ethyl Acetate eluents. Add exactly 1% (v/v) Triethylamine to both solvents. Caution: TEA is toxic and foul-smelling; perform all work in a fume hood.

  • Column Deactivation (Critical Step): Slurry pack the bare silica gel using the Hexane + 1% TEA solution. Flush the column with at least 2 Column Volumes (CV) of this solvent to ensure all acidic silanols are saturated with TEA.

  • Sample Loading: Liquid load the crude mixture (dissolved in minimal Hexane/TEA) directly onto the deactivated silica bed.

  • Elution: Elute the compound using the gradient in Table 3 . The continuous presence of 1% TEA in the mobile phase prevents the target amine from displacing the TEA on the silica.

  • Evaporation & Purging: Pool the pure fractions. Because TEA has a boiling point of 89°C and forms azeotropes, standard rotary evaporation will leave residual TEA in your product (visible by NMR at ~1.0 ppm and ~2.5 ppm). You must subject the isolated oil to high vacuum (lyophilizer or Schlenk line) for 12–24 hours, or co-evaporate multiple times with toluene to strip the residual TEA.

Table 3: Recommended Gradient Elution Profiles
Column Volumes (CV)% Hexane% Ethyl Acetate% TEA (Protocol B Only)
0.0 - 2.0 100%0%1%
2.0 - 10.0 100% → 50%0% → 50%1%
10.0 - 12.0 50%50%1%

Workflow Visualization

The following logic diagram illustrates the decision-making process and workflow for purifying basic primary amines, ensuring maximum yield and purity while minimizing post-run processing time.

AminePurification Start Crude 2-(3-Methoxyphenyl)- 1-phenylethan-1-amine Decision Select Stationary Phase Start->Decision BareSilica Standard Bare Silica (Acidic Silanols) Decision->BareSilica AmineSilica Amine-Functionalized Silica (Masked Silanols) Decision->AmineSilica Mod Add 1% TEA or NH4OH to Mobile Phase BareSilica->Mod NoMod Standard Solvents (Hexane/EtOAc) AmineSilica->NoMod Load1 Dry Load onto Silica Mod->Load1 Load2 Dry Load onto Amine-Silica NoMod->Load2 Elute1 Elute & Collect Fractions Load1->Elute1 Elute2 Elute & Collect Fractions Load2->Elute2 Evap1 Evaporate (Requires High Vac for TEA) Elute1->Evap1 Evap2 Evaporate (Standard Rotovap) Elute2->Evap2

Caption: Decision tree and workflow for the chromatographic purification of basic primary amines.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns Source: Teledyne ISCO URL:[Link]

Application Note: In-Vitro Pharmacological Characterization of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Assay Rationale

The compound 2-(3-methoxyphenyl)-1-phenylethan-1-amine is a structural derivative of 1,2-diphenylethylamine (DPEA). Compounds within the 1,2-diarylethylamine class—such as diphenidine and ephenidine—are recognized primarily as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor [1]. They exert their effects by binding deep within the ion channel pore at the phencyclidine (PCP)/MK-801 binding site, physically occluding the influx of calcium ions.

The introduction of a 3-methoxy substitution on the beta-phenyl ring significantly alters the molecule's steric profile, electron density, and lipophilicity. These physicochemical shifts can profoundly impact both binding affinity and functional potency [2]. To rigorously evaluate this compound for drug development or toxicological profiling, we must deploy a two-tiered, self-validating orthogonal screening strategy: a radioligand displacement assay to quantify absolute binding affinity ( Ki​ ), followed by a live-cell calcium flux assay to confirm functional channel blockade ( IC50​ ).

System Architecture & Screening Workflow

Workflow cluster_0 Primary Screening cluster_1 Secondary Functional Assay Start Compound Preparation 2-(3-Methoxyphenyl)-1-phenylethan-1-amine Binding [3H]MK-801 Displacement Assay Start->Binding CaFlux Calcium Flux Assay (Fluo-4 AM) Start->CaFlux NSB NSB Control (10 µM MK-801) Binding->NSB Validates Analysis Data Analysis IC50 & Ki Determination Binding->Analysis MgFree Mg2+-Free Buffer + Glycine/Glutamate CaFlux->MgFree Requires CaFlux->Analysis

Fig 1: High-throughput screening workflow for diarylethylamine NMDA antagonists.

Protocol I: Radioligand Displacement Assay ([3H]MK-801)

Objective: Determine the binding affinity ( Ki​ ) of the test compound at the NMDA receptor intrachannel site.

Causality & Design: [3H]MK-801 is a use-dependent ligand; it can only access its intrachannel binding site when the NMDA receptor is in an open conformation. Therefore, the assay buffer must be meticulously designed to exclude magnesium ( Mg2+ ), which causes a voltage-dependent block of the pore, and must be supplemented with the co-agonists glutamate and glycine to force the channel open [3].

Step-by-Step Methodology:
  • Membrane Preparation: Thaw rat cortical membranes (or HEK293 cells stably expressing GluN1/GluN2A) and homogenize in Assay Buffer (5 mM HEPES, 1 mM EDTA, pH 7.4).

    • Causality: EDTA chelates trace heavy metals and endogenous Mg2+ that could prematurely block the channel, ensuring the PCP site remains accessible.

  • Compound Dilution: Prepare a 10-point dose-response curve of 2-(3-methoxyphenyl)-1-phenylethan-1-amine (from 10 µM to 0.3 nM) in Assay Buffer containing 0.1% BSA.

    • Causality: Diarylethylamines are highly lipophilic. BSA prevents non-specific adsorption of the compound to the polystyrene microplate walls. Without BSA, the apparent IC50​ would artificially shift to the right due to a lower effective free-drug concentration.

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of test compound or control.

    • 50 µL of[3H]MK-801 (final concentration 2 nM).

    • 50 µL of activation mix (final concentrations: 10 µM L-glutamate, 10 µM glycine).

    • 100 µL of membrane suspension (50 µg protein/well).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + vehicle (0.1% DMSO).

    • Non-Specific Binding (NSB): 10 µM unlabeled MK-801. This defines the assay window and validates that the radioligand is binding specifically to the target.

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes.

    • Causality: MK-801 binding kinetics are exceptionally slow; 120 minutes ensures the system reaches thermodynamic equilibrium, preventing artifactual affinity readings.

  • Termination & Filtration: Harvest rapidly onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a 96-well cell harvester. Wash 3x with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, reducing background radioligand binding. The ice-cold wash rapidly lowers the temperature, trapping the bound ligand by slowing dissociation kinetics during the high-pressure filtration step.

  • Detection: Add 40 µL of scintillation cocktail per well and read on a Microbeta counter.

Protocol II: Functional Calcium Flux Assay (Fluo-4 AM)

Objective: Quantify the functional antagonism ( IC50​ ) of the test compound.

Causality & Design: While binding assays prove physical interaction, they do not confirm functional blockade. By loading cells with Fluo-4 AM (a calcium-sensitive fluorophore), we can monitor the real-time influx of Ca2+ triggered by NMDA receptor activation. If 2-(3-methoxyphenyl)-1-phenylethan-1-amine is an effective channel blocker, it will truncate this fluorescent signal in a dose-dependent manner.

Step-by-Step Methodology:
  • Cell Plating: Seed HEK293-GluN1/GluN2A cells at 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM (2 µM) in Mg2+ -free Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.

    • Causality: Probenecid inhibits multidrug resistance proteins (MDR), preventing the cells from actively pumping the Fluo-4 dye back out into the extracellular space, which would otherwise degrade the signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes to stabilize baseline fluorescence.

  • Compound Addition: Inject 10 µL of the test compound (various concentrations) and incubate for 15 minutes to allow for intrachannel binding.

  • Agonist Stimulation & Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a 10-second baseline, then inject 10 µL of agonist mix (final 10 µM Glutamate / 10 µM Glycine). Read fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds.

  • Self-Validating Controls: Calculate the Z'-factor using the Max signal (Agonist + Vehicle) and Min signal (Agonist + 10 µM Ketamine). A Z'-factor > 0.5 validates the assay plate's integrity.

Mechanistic Pathway Visualization

Mechanism Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Open Channel) Glutamate->NMDAR Glycine Glycine (Co-agonist) Glycine->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Activation TestComp 2-(3-Methoxyphenyl)- 1-phenylethan-1-amine Block PCP/MK-801 Site Blockade TestComp->Block Binds intrachannel Block->NMDAR Antagonizes Block->Ca2 Prevents

Fig 2: Mechanism of action: Intrachannel NMDA receptor blockade by the test compound.

Data Presentation & Quality Control Metrics

To ensure the reliability of the generated data, all experimental runs must meet strict quality control thresholds. The expected pharmacological profile is benchmarked against known 1,2-diarylethylamines.

Table 1: Assay Validation & Quality Control Metrics
MetricTarget ThresholdExperimental PurposeSelf-Validation Status
Z'-Factor ≥0.5 Evaluates overall assay robustness and plate uniformity.Critical Pass/Fail
Signal-to-Background (S/B) ≥5.0 Ensures sufficient dynamic range for IC50​ curve fitting.Critical Pass/Fail
Intra-plate CV% ≤10% Monitors pipetting accuracy and biological variance.Warning Flag
Specific Binding Ratio >80% Confirms radioligand is binding to the target, not the plastic.Critical Pass/Fail
Table 2: Expected Pharmacological Profile for 1,2-Diarylethylamines
ParameterAssay TypeExpected Range (DPEA Class)Reference Compound (Ketamine)
Ki​ (Binding Affinity) Radioligand50 nM – 2.5 µM~ 500 nM
IC50​ (Functional) Calcium Flux100 nM – 5.0 µM~ 800 nM
Hill Slope ( nH​ ) Both0.8 – 1.2~ 1.0

Note: The addition of the 3-methoxy group is expected to increase lipophilicity, potentially driving the Ki​ toward the lower (more potent) end of the expected range compared to the unsubstituted parent compound.

References

  • Berger, M. L., Schweifer, A., & Hammerschmidt, F. (2009). "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds." Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. URL: [Link]

  • Wallach, J., & Brandt, S. D. (2018). "1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances." Handbook of Experimental Pharmacology, 252, 305–352. URL: [Link]

  • Luethi, D., & Liechti, M. E. (2020). "Designer drugs: mechanism of action and adverse effects." Archives of Toxicology, 94(4), 1085–1133. URL: [Link]

Application Note: Advanced 2D NMR Strategies for the Unambiguous Structure Elucidation of Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction: The Analytical Challenge of Phenethylamines

Phenethylamines encompass a broad and critical class of compounds, ranging from endogenous neurotransmitters (e.g., dopamine) to pharmaceuticals and 1[1]. As illicit drug markets and pharmaceutical pipelines continuously evolve, laboratories face the persistent challenge of identifying novel analogs that differ only by subtle positional isomerism (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy substitutions) or side-chain alkylations.

While high-resolution mass spectrometry (HRMS) provides exact mass and fragmentation data, it often fails to unambiguously differentiate constitutional isomers. Therefore, 2[2] for definitive structural elucidation, allowing researchers to map the exact connectivity of the molecular framework without requiring certified reference materials.

Mechanistic Insights: The Causality of 2D NMR Selection

To fully reconstruct a phenethylamine molecule, an analyst must map three distinct domains: the aromatic core, the ethylamine side chain, and the nitrogen/aromatic substituents. Relying on 1D and NMR alone is insufficient due to signal overlap and the inability to definitively link isolated spin systems. We employ a triad of 2D NMR techniques to solve this:

  • COSY (Correlation Spectroscopy): Detects homonuclear couplings. In phenethylamines, COSY is critical for confirming the ethylamine backbone by establishing the connectivity between the -protons (adjacent to the amine) and -protons (adjacent to the aromatic ring).

  • Edited HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by dispersing them across the dimension. Edited HSQC3[3]. This is essential for distinguishing the and methylenes (typically phased negative/blue) from N-alkyl or ring-substituted methyls (phased positive/red).

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of isomer differentiation. HMBC3[3]. It bridges the isolated spin systems by linking the -protons to the quaternary aromatic carbons (C1, C2, C6) and connects methoxy/alkyl substituents to their exact attachment points on the aromatic ring, definitively solving positional isomerism.

Connectivity H_alpha H-alpha (CH2) H_beta H-beta (CH2) H_alpha->H_beta COSY (3J H-H) N_alkyl N-Alkyl Group H_alpha->N_alkyl HMBC (3J H-C) C_Ar Aromatic Core (C1-C6) H_beta->C_Ar HMBC (2J/3J H-C) Substituents Substituents (-OCH3) Substituents->C_Ar HMBC (3J H-C)

Logical 2D NMR connectivity map of the phenethylamine core.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the integration of the 1D spectrum must match the proton count in the 2D spectra, and the HSQC must account for all protonated carbons, leaving the remaining signals as quaternary carbons to be exclusively assigned via HMBC.

Step 1: Sample Preparation
  • Rationale: High-quality 2D spectra require optimal shimming and sufficient concentration to detect insensitive correlations in HMBC.

  • Procedure:

    • Accurately weigh 10–20 mg of the phenethylamine sample (e.g., HCl salt).

    • Dissolve the sample in 600 of a high-purity deuterated solvent ( , , or ). Note: is preferred for water-soluble amine salts, while is utilized if the observation of exchangeable amine protons is required.

    • Add 0.05% TMS (Tetramethylsilane) or TSP as an internal chemical shift reference.

    • Transfer to a 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: Instrument Setup & Tuning
  • Rationale: Precise pulse calibration maximizes signal-to-noise (S/N) and minimizes artifacts (e.g., noise) in 2D spectra.

  • Procedure:

    • Insert the sample into a MHz NMR spectrometer equipped with a broadband or cryoprobe.

    • Tune and match the probe for both and channels.

    • Optimize the -axis shims to achieve a line width at half-height of Hz.

    • Determine the 90° pulse width ( ) for the specific sample to ensure accurate excitation profiles.

Step 3: Data Acquisition

Acquire the spectra using the optimized parameters outlined in Table 1 .

  • Crucial Parameter Insight: For HMBC, the long-range coupling delay is optimized for Hz. This specific value is critical because the coupling between methoxy protons and aromatic carbons in3[3].

Step 4: Data Processing and Structure Assembly
  • Procedure:

    • Baseline & Integration: Process 1D spectra with automatic phase and baseline correction. Integrate the spectrum to establish the relative proton ratios.

    • Spin System Mapping: Overlay the COSY spectrum to identify the -CH2 and -CH2 coupling network.

    • Carbon Assignment: Use the Edited HSQC to assign the directly attached carbons for the , , and aromatic protons. Verify that signals are phased oppositely to signals.

    • Framework Assembly: Use HMBC to "walk" from the -protons into the aromatic ring, identifying the C1 quaternary carbon. Trace HMBC correlations from aromatic substituents (e.g., ) to the ring carbons to confirm the exact substitution pattern (See Table 2 ).

Workflow Start Sample Preparation (10-20 mg, Deuterated Solvent) OneD 1D 1H & 13C NMR (Baseline shift & integration) Start->OneD COSY COSY (Spin system mapping) OneD->COSY HSQC Edited HSQC (1-bond H-C, CH2 vs CH/CH3) OneD->HSQC HMBC HMBC (Long-range H-C, quaternary C) OneD->HMBC Elucidation Unambiguous Structure Elucidation & Isomer Differentiation COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Experimental workflow for 2D NMR structure elucidation.

Quantitative Data & Parameter Summaries

Table 1: Optimized 2D NMR Acquisition Parameters for Phenethylamines

ExperimentTypical Pulse SequenceSpectral Width (F1 / F2)Scans (NS)Key Optimization / Delay
COSY cosygpqf10 ppm / 10 ppm4 - 8Gradient-selected, magnitude mode
Edited HSQC hsqcedetgpsisp2.2160 ppm / 10 ppm8 - 16 = 145 Hz
HMBC hmbcgplpndqf220 ppm / 10 ppm16 - 32 = 8 Hz

Table 2: Diagnostic HMBC Correlations for Phenethylamine Core Elucidation

Proton SourceTarget Carbon ( )Coupling TypeStructural Significance
-Protons ( ) -Carbon, N-Alkyl Carbon , Confirms ethylamine backbone and N-substitutions
-Protons ( ) Aromatic C1, C2, C6 , Links the side chain to the specific position on the aromatic ring
Methoxy Protons ( ) Aromatic C-O (e.g., C2, C5) Unambiguously assigns the positional isomers of ring substituents
Aromatic Protons Adjacent Aromatic Carbons , Maps the substitution pattern of the aromatic core

References

  • Quantitative NMR as a tool for analysis of new psychoactive substances ResearchGate URL:[Link]

  • Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases PMC (PubMed Central) URL:[Link]

  • 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues RSC Publishing URL:[Link]

  • HSQC and HMBC | NMR Core Facility Columbia University URL:[Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in the synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common byproducts. The information presented herein is curated to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, typically achieved through reductive amination of 1-(3-methoxyphenyl)propan-2-one with benzaldehyde and a reducing agent, can stem from several factors. The primary culprits are often incomplete imine formation, inefficient reduction, or competing side reactions.

Causality and Mitigation Strategies:

  • Incomplete Imine Formation: The initial condensation of the amine and carbonyl to form the imine is a reversible equilibrium reaction.[1][2] To drive the reaction forward, it is crucial to remove the water formed as a byproduct. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water.

    • Dehydrating Agents: The addition of molecular sieves (3Å or 4Å) to the reaction mixture can sequester water as it is formed.[1]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄) / Sodium Cyanoborohydride (NaBH₃CN): While effective, their reactivity can be influenced by pH. NaBH₃CN is generally more selective for the iminium ion over the ketone starting material, especially under mildly acidic conditions (pH 4-5), which can improve yields by minimizing the reduction of the starting ketone.[3] However, be aware that NaBH₃CN can generate toxic byproducts like HCN during acidic workup.[1][3]

    • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[4] Catalyst activity can be diminished by impurities, so ensure the use of high-quality reagents and solvents.

  • Competing Side Reactions:

    • Aldol Condensation: The ketone starting material can undergo self-condensation under basic or acidic conditions, leading to byproducts.[2] Maintaining a neutral to slightly acidic pH and moderate reaction temperatures can minimize this.

    • Over-alkylation: While less common in this specific synthesis, the product amine can potentially react with the starting aldehyde if reaction conditions are not controlled, leading to tertiary amine byproducts. Using a stoichiometric amount of the aldehyde is advisable.

Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could this byproduct be?

Answer:

The presence of unexpected peaks often points to specific side reactions. The most common byproducts in this synthesis are the N-formylated intermediate, the unreduced imine, and products from self-condensation of the starting materials.

Common Byproducts and Their Identification:

ByproductIdentification Characteristics (NMR/MS)Formation Pathway
N-formyl-2-(3-Methoxyphenyl)-1-phenylethan-1-amine Presence of a formyl proton signal (~8 ppm in ¹H NMR). Molecular weight increase of 28 g/mol compared to the desired product.This is a common byproduct in Leuckart-Wallach type reactions where formic acid or formamide is used as the reducing agent.[5][6][7] The intermediate imine is formylated before or after reduction.
Unreduced Imine Presence of a C=N stretch in the IR spectrum. ¹H NMR will show a characteristic imine proton signal. The mass will be 2 g/mol less than the desired product.Incomplete reduction of the intermediate imine. This can be due to a deactivated or insufficient amount of reducing agent.
Aldol Condensation Product Complex NMR spectrum with additional aliphatic and aromatic signals. Molecular weight corresponding to the condensation of two ketone molecules.Self-condensation of 1-(3-methoxyphenyl)propan-2-one.[2]
Dibenzylamine A common impurity if benzylamine is formed in situ and undergoes self-reaction.Can arise from side reactions of the amine source.
Question 3: How can I effectively purify the final product to remove these byproducts?

Answer:

Purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine typically involves a combination of techniques to remove unreacted starting materials, byproducts, and inorganic salts.

Recommended Purification Protocol:

  • Aqueous Workup:

    • Quench the reaction mixture carefully with water or a dilute acid.

    • Basify the aqueous layer with a base such as sodium hydroxide (NaOH) to a pH > 10 to ensure the amine product is in its free base form.

    • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate.

  • Column Chromatography:

    • For high purity, column chromatography on silica gel is highly effective.[8]

    • A typical eluent system would be a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent the amine from streaking on the acidic silica gel.

  • Crystallization as a Salt:

    • For a stable, crystalline solid, the purified free base can be converted to its hydrochloride or another suitable salt.[9]

    • Dissolve the free base in a solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in the same or another miscible solvent until the solution is acidic.

    • The salt will precipitate and can be collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.[9]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine?

The most prevalent method is reductive amination .[1][3] This involves the reaction of a ketone, 1-(3-methoxyphenyl)propan-2-one, with an amine source, typically benzylamine or ammonia, in the presence of a reducing agent.[10] Variations of this include the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and a source of the formyl group.[5][6][7]

What is the mechanism of the reductive amination in this synthesis?

The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone, followed by dehydration to form an imine (or a Schiff base).[2] In the presence of an acid, the imine is protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride from the reducing agent (e.g., NaBH₄, NaBH₃CN, or H₂/catalyst) attacks the iminium ion, reducing it to the final amine product.[3]

Can I use other reducing agents besides sodium borohydride or catalytic hydrogenation?

Yes, other reducing agents can be employed, each with its own advantages and disadvantages.

  • Sodium Triacetoxyborohydride (STAB): This is a milder and more selective reducing agent than NaBH₄, often used for reductive aminations.[3] It is particularly useful for sensitive substrates.

  • Amine-Borane Complexes: Reagents like pyridine-borane or 2-picoline borane are stable and effective for reductive aminations.[11]

  • Leuckart-Wallach Conditions: Using formic acid or ammonium formate serves as both the reducing agent and the nitrogen source (in the case of ammonium formate).[5][12] However, this can lead to N-formylated byproducts.[5]

How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting materials, intermediate imine, and the final product. Staining with ninhydrin can help visualize the amine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

What safety precautions should I take during this synthesis?
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reducing agents like sodium borohydride can release flammable hydrogen gas upon contact with acidic solutions or protic solvents. Quench reactions carefully.

  • When using sodium cyanoborohydride, be aware of the potential to generate highly toxic hydrogen cyanide gas upon acidification.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

Visualizing the Synthesis and Byproduct Formation

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification Ketone 1-(3-methoxyphenyl)propan-2-one Imine Intermediate Imine Ketone->Imine + Benzylamine - H2O Amine Benzylamine Amine->Imine Solvent Methanol/Toluene Solvent->Imine Dehydrating_Agent Molecular Sieves (optional) Dehydrating_Agent->Imine Product 2-(3-Methoxyphenyl)-1- phenylethan-1-amine Imine->Product + Reducing Agent Reducing_Agent NaBH4 / H2, Pd/C Reducing_Agent->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the reductive amination synthesis.

Potential Byproduct Formation Pathways

G Start_Ketone 1-(3-methoxyphenyl)propan-2-one Imine Intermediate Imine Start_Ketone->Imine + Benzylamine Byproduct_Aldol Aldol Condensation Product Start_Ketone->Byproduct_Aldol Self-condensation Start_Amine Benzylamine Start_Amine->Imine Desired_Product Desired Amine Product Imine->Desired_Product Reduction Byproduct_Formyl N-Formylated Amine Imine->Byproduct_Formyl Formylation (Leuckart) Unreduced_Imine Unreduced Imine Imine->Unreduced_Imine Incomplete Reduction

Sources

Phenethylamine Synthesis Technical Support Center: Troubleshooting & Mitigating Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenethylamine Synthesis. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who require high-fidelity protocols for synthesizing phenethylamine scaffolds.

Synthesizing these compounds—whether via the Henry (nitroaldol) reaction followed by reduction, or through the reductive amination of phenylacetones—is fraught with competing side reactions. This guide provides mechanistic insights into why these side products form and delivers field-validated, self-validating protocols to suppress them, ensuring high yields of the primary amine.

Quantitative Overview of Side Product Profiles

Before diving into specific troubleshooting steps, it is crucial to understand the quantitative impact of unoptimized conditions. The table below summarizes the expected yield variations when side reactions are left unchecked versus when our optimized protocols are applied.

Table 1: Quantitative Comparison of Side Product Profiles by Synthetic Route

Synthetic RoutePrimary TargetMajor Side ProductsTypical Yield (Unoptimized)Typical Yield (Optimized)Key Optimization Strategy
Henry Reaction β-Nitrostyreneβ-Nitroalcohols, Oligomers40 - 50%85 - 95%Solid base catalysts, continuous water removal
Nitrostyrene Reduction PhenethylamineOximes, Dimeric Amines50 - 60%80 - 90%Excess NaBH₄/CuCl₂, rapid reduction kinetics
Reductive Amination PhenethylamineSecondary Amines, Alcohols45 - 55%85 - 90%>5 eq. NH₃ excess, selective reductants (NaBH₃CN)
Section 1: The Henry Reaction & Nitrostyrene Formation

Q: Why am I observing multiple spots on my TLC (indicating oligomers and unreacted β-nitroalcohols) during the condensation of benzaldehyde and nitromethane?

A: The Henry reaction is highly reversible. When using strong soluble bases (like NaOH or KOH), the reaction suffers from poor selectivity due to competing retro-aldol-type reversibility, facile epimerization of the nitro-substituted stereocenter, and base-catalyzed polymerization of the aldehyde 1. Furthermore, incomplete dehydration of the intermediate β-nitroalcohol leaves a mixture of the alcohol and the target β-nitrostyrene.

Causality & Solution: To drive the reaction to the dehydrated nitrostyrene and prevent oligomerization, you must utilize a mild catalyst (e.g., ammonium acetate) in an acidic solvent. This shifts the equilibrium toward the alkene by continuously eliminating water, while avoiding the harsh basic conditions that promote polymerization.

Protocol 1: Optimized Henry Condensation (Self-Validating Dehydration)
  • Setup: Charge a round-bottom flask with benzaldehyde (1.0 eq) and nitromethane (1.2 eq) in glacial acetic acid.

  • Catalysis: Add ammonium acetate (0.5 eq) as a mild, controlled catalyst to prevent base-catalyzed polymerization.

  • Reaction: Equip the flask with a reflux condenser and heat to 90°C for 4-6 hours. The use of acetic acid/ammonium acetate drives the in-situ dehydration of the intermediate β-nitroalcohol.

  • Validation & Isolation: Quench the hot mixture with crushed ice. The immediate crystallization of the bright yellow β-nitrostyrene serves as a self-validating indicator of successful dehydration (the intermediate alcohol would remain as a soluble oil). Filter and recrystallize from ethanol to remove trace oligomers.

Section 2: Reduction of β-Nitrostyrenes

Q: My reduction of β-nitrostyrene using standard hydride reagents is yielding significant amounts of oximes, hydroxylamines, and dimeric amines (e.g., di(phenylethyl)amine). How do I force complete reduction to the primary phenethylamine?

A: The reduction of a nitroalkene to a primary amine involves multiple intermediate stages (nitroalkane → nitroso → hydroxylamine/oxime → primary amine). If the reducing agent is insufficiently reactive, the reaction stalls at the oxime or hydroxylamine stage. A critical side reaction occurs when the newly formed primary phenethylamine acts as a nucleophile, attacking the intermediate imine or oxime to form a dimer (e.g., di(phenylethyl)amine) [[2]]().

Causality & Solution: To prevent dimerization and incomplete reduction, a rapid and potent reduction system must be employed to quickly push the intermediate species to the primary amine before they can undergo bimolecular condensation. The NaBH₄/CuCl₂ system generates active copper borohydride species in situ, which rapidly and fully reduces the nitro group without requiring the harsh, dangerous conditions of LiAlH₄ 3.

Protocol 2: Rapid NaBH₄/CuCl₂ Reduction
  • Preparation: In a round-bottom flask, suspend NaBH₄ (7.5 eq) in a 2:1 mixture of isopropanol and water.

  • Substrate Addition: Carefully add the β-nitrostyrene (1.0 eq) in portions to control the exothermic release of hydrogen gas.

  • Catalyst Activation: Dropwise, add a 2M aqueous solution of CuCl₂ (0.1 eq). Self-Validation: The solution will immediately turn pitch black as active copper nanoparticles are generated, confirming catalyst activation.

  • Reduction: Heat the mixture to 80°C for 30 minutes. The rapid generation of copper borohydride ensures complete reduction, outpacing the dimerization kinetics.

  • Workup: Cool to room temperature, basify with 25% NaOH to destroy boron complexes, and extract the primary amine with an aprotic solvent (e.g., dichloromethane) to prevent emulsion.

DimerizationMechanism NS β-Nitrostyrene Intermediate Oxime / Imine Intermediate NS->Intermediate Partial Reduction Primary Primary Amine (Product) Intermediate->Primary Complete Reduction Condensation Nucleophilic Attack Intermediate->Condensation Primary->Condensation Accumulation Dimer Di(phenylethyl)amine (Dimer Impurity) Condensation->Dimer -H2O / -NH3

Caption: Mechanistic causality of dimeric amine formation during stalled nitrostyrene reduction.

Section 3: Reductive Amination of Phenylacetones

Q: During the reductive amination of phenyl-2-propanone (P2P) with ammonia, I am isolating significant quantities of secondary amines (over-alkylation) and phenyl-2-propanol. How can I selectively isolate the primary amine?

A: Reductive amination involves the condensation of a ketone with an amine to form an imine, followed by reduction. Two major side reactions occur here:

  • Ketone Reduction: If the reducing agent reduces the ketone faster than the imine forms, you yield the corresponding alcohol (phenyl-2-propanol) 4.

  • Over-alkylation: As the primary amine product accumulates, it competes with ammonia to react with the unreacted ketone or intermediate imine, forming a secondary imine that reduces to a secondary or tertiary amine 4.

Causality & Solution: To suppress alcohol formation, imine formation must be complete before reduction occurs, or a reducing agent selective for imines (like NaBH₃CN) must be used. To suppress over-alkylation, a massive stoichiometric excess of ammonia (at least 5 to 10 equivalents) must be maintained to outcompete the primary amine product for the electrophilic ketone 4.

Protocol 3: Selective Reductive Amination using NaBH₃CN
  • Imine Condensation: Dissolve phenyl-2-propanone (P2P, 1.0 eq) in anhydrous methanol.

  • Thermodynamic Excess: Add a massive excess of anhydrous ammonia (10.0 eq) to the solution. This excess is critical to thermodynamically suppress secondary amine formation.

  • pH Adjustment: Add catalytic glacial acetic acid to adjust the pH to ~6.0. Self-Validation: Maintaining the pH at ~6.0 ensures the imine is sufficiently protonated for reduction while the ketone remains unreactive, creating a self-validating selective reduction environment.

  • Equilibration: Stir at room temperature for 2 hours to allow complete imine condensation before introducing the reducing agent.

  • Selective Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). NaBH₃CN is selectively reactive toward protonated imines and will not reduce the unreacted ketone at this pH, eliminating alcohol side products.

  • Workup: Stir for 12 hours, quench with 1M HCl to destroy excess hydride (CAUTION: HCN gas evolution; perform in a fume hood), basify to pH 12, and extract the purified primary phenethylamine.

SynthesisPathways Start1 Benzaldehyde + Nitromethane Henry Henry Reaction (Base Catalyzed) Start1->Henry Nitrostyrene β-Nitrostyrene Henry->Nitrostyrene Dehydration Side1 β-Nitroalcohols & Oligomers Henry->Side1 Reversibility/Polymerization Reduction Reduction (e.g., NaBH4/CuCl2) Nitrostyrene->Reduction Side2 Oximes & Hydroxylamines Reduction->Side2 Stalled Reduction Side3 Dimeric Amines Reduction->Side3 Bimolecular Condensation PEA Primary Phenethylamine (Target Product) Reduction->PEA Complete Reduction Start2 Phenylacetone (P2P) + Ammonia RedAm Reductive Amination (Imine Formation) Start2->RedAm Imine Imine Intermediate RedAm->Imine Condensation Side5 Phenyl-2-propanol RedAm->Side5 Direct Ketone Reduction Imine->PEA Selective Reduction Side4 Secondary Amines (Over-alkylation) Imine->Side4 Reaction w/ Primary Amine

Caption: Divergent pathways in phenethylamine synthesis highlighting critical side product formation.

References
  • Reductive Amination Review - Erowid. 4

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - ACS Publications.1

  • Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2 - Benchchem. 3

  • DE406149C - Process for the preparation of amines by reducing unsaturated organic compounds with an aliphatically bonded nitro group - Google Patents. 2

Sources

Refinement of workup procedures to improve the purity of crude 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Refinement of Workup Procedures for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Welcome to the technical support guide for the purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. As a primary amine, this molecule possesses distinct chemical properties that can be leveraged for effective purification. This guide provides field-proven troubleshooting advice and detailed protocols grounded in chemical principles to address common issues encountered during post-synthesis workup.

Foundational Principles of Purification

The successful purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine from a crude reaction mixture hinges on exploiting its basicity. The primary amine functional group can be reversibly protonated to form a water-soluble ammonium salt. This transformation is the cornerstone of acid-base extraction , a powerful liquid-liquid extraction technique used to separate basic compounds from neutral or acidic impurities.[1][2]

Following initial separation, recrystallization is employed to achieve high crystalline purity. While the freebase form of the target amine may be an oil or a low-melting solid, converting it to a salt, such as the hydrochloride, typically yields a stable, crystalline solid with a well-defined melting point, making it highly amenable to purification by recrystallization.[3][4]

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My crude product is a dark, viscous oil containing multiple components. Where do I even begin the purification process?

Answer: A dark, oily crude product is a common outcome, especially from reductive amination reactions.[5] The best starting point is an acid-base extraction. This technique will separate your desired basic amine from common neutral impurities such as unreacted ketone starting material, by-product alcohols from ketone reduction, and non-polar solvent residues.

The underlying principle is the differential solubility of the amine versus the impurities.[6] By treating the organic solution of your crude product with an aqueous acid (like HCl), you convert the amine (R-NH₂) into its water-soluble salt form (R-NH₃⁺Cl⁻).[2] The neutral impurities remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer with a base (like NaOH) regenerates the water-insoluble freebase amine (R-NH₂), which can then be extracted back into a fresh organic solvent.[7]

Question 2: I performed an acid-base extraction, but my final yield is extremely low. What are the common causes?

Answer: Low recovery after an acid-base extraction can be attributed to several factors. A systematic review of your procedure is necessary.

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) during the base regeneration step. Use pH paper or a meter to verify. Inadequate pH control will result in the incomplete transfer of the amine between phases.

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) to disrupt it, or allow the funnel to stand for an extended period. In difficult cases, filtering the mixture through a pad of Celite can break the emulsion.

  • Insufficient Extractions: A single extraction is often not enough to transfer all the material. It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For both the acid and base steps, perform at least 2-3 extractions to ensure quantitative transfer.[2]

  • Premature Product Precipitation: When basifying the acidic aqueous layer, adding the base too quickly can cause the freebase amine to precipitate as an oil or solid, making it difficult to extract effectively. Add the base slowly with good stirring, and ensure the fresh organic solvent is present to immediately dissolve the liberated freebase.

Question 3: I have isolated the amine freebase, but it's still an oil and won't crystallize. How can I get a pure, solid product?

Answer: This is a very common scenario. Many amine freebases, including this one, are oils or low-melting solids at room temperature, making purification by crystallization difficult. The standard and most effective solution is to convert the amine to a stable, crystalline salt. The hydrochloride salt is the most common choice.[3][4]

The process involves dissolving your purified freebase oil in a suitable anhydrous organic solvent (like diethyl ether, ethyl acetate, or dichloromethane) and adding a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane). The amine hydrochloride salt will precipitate as a solid, which can then be collected by filtration and further purified by recrystallization. This salt is typically a white to off-white, free-flowing solid that is much easier to handle and store than the oily freebase.

Question 4: My attempt to recrystallize the amine hydrochloride salt failed. Either everything oiled out upon heating, or nothing precipitated upon cooling. How do I select the right solvent?

Answer: Solvent selection is the most critical aspect of recrystallization. The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.[8]

  • For Amine Hydrochlorides: These salts are quite polar. Therefore, moderately polar solvents often work well. Alcohols like isopropanol or ethanol are excellent starting points. Sometimes a solvent mixture is required. For example, you can dissolve the salt in a minimal amount of hot methanol (a good solvent) and then slowly add a less polar co-solvent like diethyl ether or ethyl acetate (a poor solvent) until the solution becomes faintly cloudy (the saturation point).[8][9] Heating to clarify and then slow cooling should yield high-quality crystals.

  • Troubleshooting "Oiling Out": This happens when the melting point of your solid is lower than the boiling point of the recrystallization solvent. The solid melts instead of dissolving. To fix this, switch to a lower-boiling point solvent or use a solvent pair that allows for crystallization at a lower temperature.

  • Troubleshooting No Precipitation: If no crystals form upon cooling, your solution is likely not saturated. You can try to evaporate some of the solvent to increase the concentration, or add a "poor" solvent (anti-solvent) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod at the liquid's surface can also provide nucleation sites to initiate crystallization.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL). Transfer the solution to a separatory funnel.

  • Acidic Wash: Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer two more times with fresh 50 mL portions of 1 M HCl. Combine all aqueous extracts. The desired amine is now in the aqueous layer as its hydrochloride salt.

  • Back-Wash (Optional): To remove any neutral compounds that may have been carried over, wash the combined aqueous extracts with 20 mL of fresh ethyl acetate. Discard this organic wash.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) dropwise with stirring until the pH is >12 (verify with pH paper). The solution may become cloudy as the freebase amine separates.

  • Isolate Freebase: Add 75 mL of fresh ethyl acetate to the flask and transfer the mixture back to the separatory funnel. Shake and allow the layers to separate.

  • Final Extraction: Drain the aqueous layer and extract it two more times with 50 mL portions of ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine freebase, likely as an oil.

Protocol 2: Conversion to the Hydrochloride Salt

  • Dissolution: Dissolve the purified freebase amine oil in anhydrous diethyl ether or ethyl acetate (approximately 10 mL per 1 g of amine).

  • Precipitation: While stirring the solution, slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the amine hydrochloride salt will form immediately.

  • Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 15-30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

  • Drying: Dry the solid under high vacuum to obtain the crude 2-(3-Methoxyphenyl)-1-phenylethan-1-amine hydrochloride.

Protocol 3: Recrystallization of the Amine Hydrochloride

  • Solvent Addition: Place the crude amine hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a small amount of a suitable solvent, such as isopropanol (see Table 2).

  • Heating: Heat the mixture on a hot plate with stirring to the solvent's boiling point.

  • Achieve Saturation: Add more hot solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Data & Workflow Visualization

Table 1: Troubleshooting Summary

Symptom Possible Cause(s) Recommended Solution(s)
Dark, Oily Crude Presence of polymeric byproducts, starting materials, solvent. Begin with a robust acid-base extraction protocol.
Low Yield after Extraction Incorrect pH, emulsion formation, insufficient number of extractions. Verify pH at each step; add brine to break emulsions; perform at least three extractions per step.
Product is an Oil The freebase form has a low melting point. Convert the amine to its hydrochloride or another suitable salt to obtain a crystalline solid.
"Oiling Out" during Recrystallization Solvent boiling point is higher than the product's melting point. Switch to a lower-boiling point solvent or use a two-solvent system.

| Poor Crystal Formation | Solution is not saturated; nucleation is inhibited. | Concentrate the solution; add an anti-solvent; scratch the flask; add a seed crystal. |

Table 2: Recrystallization Solvent Selection Guide (for Amine Hydrochloride)

Solvent Polarity Boiling Point (°C) Comments
Isopropanol Polar Protic 82 Excellent starting choice. Good balance of solubility properties for many amine salts.
Ethanol Polar Protic 78 Similar to isopropanol, may be slightly too good of a solvent, requiring an anti-solvent.
Methanol Polar Protic 65 Often too strong a solvent, but useful as the primary solvent in a two-solvent system.
Ethyl Acetate Polar Aprotic 77 Can be used as a single solvent or as an anti-solvent with alcohols.
Acetonitrile Polar Aprotic 82 A good alternative to alcohols for polar compounds.

| Water | Very Polar | 100 | Generally too polar, but can be used in a pair with a water-miscible solvent like acetone or ethanol. |

Diagram 1: Overall Purification Workflow

G Crude Crude Oily Product ABE Acid-Base Extraction Crude->ABE Freebase Purified Freebase (Oil) ABE->Freebase Salt Salt Formation (with HCl) Freebase->Salt CrudeSalt Crude Amine HCl (Solid) Salt->CrudeSalt Recryst Recrystallization CrudeSalt->Recryst PureSalt Pure Amine HCl (Crystals) Recryst->PureSalt

Caption: A typical workflow for purifying a crude basic amine.

Diagram 2: Chemical Principles of Acid-Base Extraction

G cluster_0 Step 1: Acid Wash (Add HCl) cluster_1 Step 2: Basification & Extraction (Add NaOH, then Organic Solvent) start Organic Layer R-NH₂ (Amine) + Neutral Impurities Aqueous Layer H₂O acid_wash Organic Layer Neutral Impurities Aqueous Layer R-NH₃⁺Cl⁻ (Salt) start->acid_wash Amine protonated, moves to aqueous phase base_wash Organic Layer Fresh Solvent Aqueous Layer R-NH₃⁺Cl⁻ (Salt) final Organic Layer R-NH₂ (Amine) Aqueous Layer NaCl + H₂O base_wash->final Salt deprotonated, moves to organic phase

Caption: Partitioning of the amine between phases during extraction.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is converting the amine to a salt for recrystallization often preferred over crystallizing the freebase? Amine salts, being ionic compounds, form strong crystal lattices. This typically results in higher melting points and more stable, well-defined crystalline solids compared to their neutral freebase counterparts, which are often oils due to weaker intermolecular forces. The enhanced crystallinity of salts makes the process of recrystallization more effective at rejecting impurities.

  • FAQ 2: How can I quickly assess the purity of my material at each stage of the workup? Thin-Layer Chromatography (TLC) is an invaluable tool for this. You can spot the crude material, the organic layer after acid wash, the purified freebase, and the final product on a single TLC plate. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount (0.5-1%) of triethylamine to prevent the basic amine from streaking on the acidic silica gel plate. Visualization under UV light and/or with a potassium permanganate stain will show you how many components are present at each step.

  • FAQ 3: What are the key safety precautions when performing an acid-base extraction? Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. Be aware that neutralizing strong acids and bases is an exothermic reaction that can generate heat; perform additions slowly and with cooling (e.g., in an ice bath). When using a separatory funnel, always vent it frequently by inverting and opening the stopcock to release any pressure buildup, especially when volatile solvents are used.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Gas Processing & LNG. (2020). Startup troubleshooting of amine units in LNG export facilities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Journal of Organic Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ACS Publications. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Supporting Information for: S1. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

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Validation & Comparative

Head-to-head comparison of the efficacy of different chiral resolving agents for phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Drug Development Professionals

The Mechanistic Imperative of Chiral Resolution

Phenethylamines represent a privileged structural motif in neuropharmacology, serving as the backbone for numerous neurotransmitters, stimulants, and bronchodilators. Because biological receptors are inherently chiral environments, the enantiomers of a given phenethylamine often exhibit profoundly different pharmacokinetic and pharmacodynamic profiles.

The most robust, scalable, and industrially favored method for separating these enantiomers is chiral resolution via diastereomeric salt formation [1]. This process involves reacting a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.

The Causality of Separation: This technique does not rely merely on acid-base neutralization. The efficacy of a resolving agent is dictated by its ability to form a highly ordered supramolecular network with one specific enantiomer. Differences in hydrogen bonding, steric hindrance, and π−π stacking interactions between the two resulting diastereomers lead to distinct thermodynamic stabilities and lattice energies[2]. These structural disparities manifest as divergent solubilities, allowing the less soluble diastereomer to be selectively isolated via fractional crystallization[3].

Comparative Analysis of Primary Resolving Agents

Selecting the optimal chiral resolving agent requires balancing the basicity of the target phenethylamine, the desired enantiomeric excess (ee%), and process economics.

L-Tartaric Acid: The Industrial Workhorse

L-Tartaric acid is a highly cost-effective, naturally occurring C4​ -dicarboxylic acid. With two chiral centers and multiple hydrogen-bond donors/acceptors, it forms robust, rigid crystal lattices. It is the first-line choice for large-scale resolutions of highly basic primary phenethylamines due to its extensive documentation and low cost[1].

(S)-Mandelic Acid: The High-Fidelity Discriminator

(S)-Mandelic acid is an α -hydroxy carboxylic acid that excels in resolving aromatic amines. The presence of its phenyl ring allows for critical π−π stacking interactions with the aromatic core of phenethylamines. This structural synergy often results in exceptional chiral discrimination, frequently yielding high enantiomeric excess in a single crystallization cycle[1][4].

(1S)-(+)-10-Camphorsulfonic Acid (CSA): The Strong Acid Specialist

While carboxylic acids (like tartaric and mandelic acid) are sufficient for most primary amines, sterically hindered or weakly basic phenethylamines fail to form stable salts with them. CSA, a sulfonic acid derived from camphor, possesses a highly rigid bicyclic structure and a much lower pKa​ ( ≈−1.5 ). It forces salt formation with weak bases, making it an indispensable tool for challenging substrates[1][4].

Quantitative Performance Metrics

The table below summarizes the comparative efficacy of these three primary resolving agents when applied to standard phenethylamine scaffolds (e.g., 1-phenylethylamine).

Chiral Resolving AgentStructure TypeAcidity ( pKa​ )Typical Solvent SystemTypical Yield (1st Cycle)Typical ee% (1st Cycle)Primary Advantage
L-Tartaric Acid Dicarboxylic Acid2.98, 4.34Methanol / Water40 - 50%60 - 80%Highly cost-effective; scalable[1].
(S)-Mandelic Acid α -Hydroxy Acid3.41Ethanol / Water78 - 90%72 - 85%High ee% in a single pass; strong π−π stacking[1][5].
(1S)-(+)-10-CSA Sulfonic Acid ≈−1.5 Acetone / Ethyl AcetateVariable> 90%Resolves weakly basic/hindered amines[1].

Note: Yields are based on the theoretical maximum of 50% for a single enantiomer from a racemate. While classical resolution discards half the material, implementing dynamic kinetic resolution or racemization loops can theoretically push yields toward 100%[6].

Decision Matrix for Resolving Agent Selection

To streamline process development, the following logical decision tree dictates the selection of a resolving agent based on the substrate's basicity and the project's scale.

DecisionTree Start Select Resolving Agent for Phenethylamine Basicity Amine Basicity? Start->Basicity WeakBase Weak Base (Sterically Hindered/Aryl) Basicity->WeakBase StrongBase Strong Base (Primary Alkyl/Arylalkyl) Basicity->StrongBase CSA (1S)-(+)-10-CSA (Strong Acid, pKa ~ -1.5) WeakBase->CSA Cost Scale & Budget? StrongBase->Cost HighBudget High ee% Priority (Single Crystallization) Cost->HighBudget LowBudget Cost-Effective / Large Scale Cost->LowBudget Mandelic (S)-Mandelic Acid (pKa ~ 3.4) HighBudget->Mandelic Tartaric L-Tartaric Acid (pKa1 ~ 3.0) LowBudget->Tartaric

Logical decision tree for selecting optimal chiral resolving agents based on basicity and scale.

Self-Validating Experimental Protocol: Resolution via (S)-Mandelic Acid

This protocol details the resolution of a generic racemic phenethylamine using (S)-Mandelic acid[4]. It is designed as a self-validating system, ensuring that thermodynamic equilibrium is reached and kinetic trapping is avoided.

Phase 1: Diastereomeric Salt Formation
  • Equimolar Mixing : In a round-bottom flask, suspend 1.0 equivalent of racemic phenethylamine and 1.0 equivalent of (S)-Mandelic acid in a 9:1 mixture of Ethanol/Water.

    • Causality: An equimolar ratio ensures stoichiometric pairing. The ethanol provides a steep temperature-dependent solubility curve, while the 10% water disrupts overly strong, non-specific hydrogen bonds that could lead to the co-precipitation of the undesired diastereomer.

  • Dissolution : Heat the mixture under reflux (approx. 75°C) with continuous stirring until a clear, homogeneous solution is achieved.

Phase 2: Controlled Fractional Crystallization
  • Thermodynamic Cooling : Remove the heat source and allow the solution to cool to room temperature at a highly controlled rate (e.g., 0.5°C/min), followed by resting in an ice bath (0-5°C) for 2 hours.

    • Causality: Rapid cooling induces supersaturation and kinetic trapping, causing both diastereomers to crash out simultaneously. Slow cooling ensures the crystallization is thermodynamically controlled, allowing only the less soluble salt lattice to propagate.

Phase 3: Isolation and Internal Validation
  • Filtration : Collect the precipitated crystals via vacuum filtration. Wash the filter cake twice with minimal volumes of ice-cold ethanol.

    • Causality: Ice-cold solvent prevents the dissolution of the desired salt while effectively washing away adhered mother liquor containing the more soluble, opposite diastereomer.

  • Self-Validation Checkpoint : Dry the crystals under a vacuum and weigh them.

    • Logic: The theoretical maximum yield of the desired salt is 50% of the total starting mass. If the isolated mass exceeds 55%, it mathematically proves that co-precipitation of the undesired diastereomer has occurred. In this case, a second recrystallization step is mandatory before proceeding.

Phase 4: Alkaline Liberation
  • Salt Cleavage : Suspend the validated diastereomeric salt in distilled water and add 10% aqueous NaOH until the pH reaches >12.

    • Causality: The strong base deprotonates the phenethylammonium ion, breaking the ionic lattice and liberating the free base amine, while the mandelic acid remains in the aqueous layer as a highly soluble sodium mandelate salt.

  • Extraction : Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the resolved (R)-phenethylamine.

  • Final Analytical Validation : Analyze the liberated amine via Chiral HPLC (e.g., using a Daicel Chiralpak column) to quantify the enantiomeric excess (ee%). A successful first cycle should yield >80% ee.

Workflow Visualization

Workflow Racemate Racemic Phenethylamine (R/S Mixture) Reaction Diastereomeric Salt Formation (Solvent, Heat) Racemate->Reaction Agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) Agent->Reaction Salts Diastereomeric Salts (R,S-salt + S,S-salt) Reaction->Salts Crystallization Fractional Crystallization (Controlled Cooling) Salts->Crystallization Solid Less Soluble Salt (Precipitate) Crystallization->Solid Filtration Liquid More Soluble Salt (Mother Liquor) Crystallization->Liquid Filtrate Base1 Alkaline Workup (NaOH) Solid->Base1 Base2 Alkaline Workup (NaOH) Liquid->Base2 PureR Resolved (R)-Enantiomer (High ee%) Base1->PureR PureS Resolved (S)-Enantiomer (Lower ee%) Base2->PureS

Workflow of diastereomeric salt formation, fractional crystallization, and alkaline liberation.

Advanced Applications

Once isolated, enantiopure phenethylamines (such as 1-phenylethylamine) are not just end-products; they act as privileged chiral inducers themselves. They are frequently deployed as resolving agents to separate racemic acids, or utilized as chiral auxiliaries in the diastereoselective synthesis of complex medicinal substances[7].

References

  • BenchChem - A Comparative Guide to Chiral Resolving Agents: Featuring (2-Chlorobenzyl)(1-phenylethyl)amine and Alternatives - 5

  • BenchChem - A Comparative Guide to Chiral Resolving Agents for Primary Amines - 1

  • BenchChem - A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives - 4

  • Wikipedia - Chiral resolution - 3

  • MDPI - New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA) - 7

  • Pharmaceutical Technology - Chiral Resolution with and without Resolving Agents - 6

  • PMC - Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions - 2

Sources

Validating the Purity of Synthesized 2-(3-Methoxyphenyl)-1-phenylethan-1-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1,2-diphenylethylamine derivatives, such as 2-(3-Methoxyphenyl)-1-phenylethan-1-amine , presents unique analytical challenges. As a critical scaffold in neuropharmacology and a known precursor to diphenidine-derived substances, validating the purity of this compound requires rigorous, orthogonal analytical strategies. Relying on a single technique often masks critical flaws, such as the presence of co-eluting regioisomers or spectroscopically silent inorganic salts.

In this guide, we objectively compare three foundational analytical techniques—UHPLC-UV , UHPLC-MS/MS , and 1H qNMR —and provide self-validating protocols designed to meet the stringent requirements of the [1] framework.

The Analytical Control Strategy

When a new batch of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine is synthesized, the primary risk factors include unreacted starting materials, regioisomeric byproducts (e.g., 2-methoxy or 4-methoxy substitutions), and residual solvents. To establish a scientifically sound purity profile, an orthogonal approach is required.

G A Synthesized Batch 2-(3-Methoxyphenyl)-1-phenylethan-1-amine B Primary Screening (UHPLC-UV/PDA) A->B Assess relative purity C Impurity Profiling (UHPLC-MS/MS) B->C If unknown peaks >0.1% D Absolute Quantitation (1H qNMR) B->D If relative purity >99% F Impure / Regioisomers Detected (<99.0% Assay) C->F Structural ID of impurities E High Purity Confirmed (>99.0% Assay) D->E Absolute assay matches D->F Mass balance fails

Fig 1. Multi-tiered purity validation workflow for synthesized 1,2-diphenylethylamine derivatives.

Comparative Performance Data

Selecting the appropriate technique depends on the specific phase of validation. While UHPLC-UV is excellent for routine batch release, it lacks the specificity to identify unknown impurities. Conversely, LC-MS/MS provides structural elucidation, and qNMR offers absolute quantitation without the need for a certified reference material (CRM).

Table 1: Quantitative Comparison of Purity Validation Methods
ParameterUHPLC-UV/PDAUHPLC-MS/MS (MRM)1H qNMR
Primary Function Routine chemical purity & batch releaseTrace impurity ID & regioisomer resolutionAbsolute mass fraction quantitation
Specificity Moderate (Relies on chromatographic resolution)High (m/z and fragmentation specific)High (Chemical shift & coupling constants)
Typical LOD ~0.05% (w/w)< 0.001% (w/w)0.1% - 0.5% (w/w)
Accuracy (Recovery) 98.0% - 102.0%85.0% - 115.0% (Matrix dependent)99.0% - 101.0%
Precision (RSD) < 1.0%< 5.0%< 0.5%
Standard Dependency Requires identical, certified standardRequires standard for exact quantitationRequires independent, universal IS only

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must prove its own validity before data is accepted. Below are the optimized protocols for the two most critical advanced techniques: UHPLC-MS/MS and 1H qNMR.

Protocol A: UHPLC-MS/MS for Regioisomer Resolution

The Causality: The 1,2-diphenylethylamine core is highly susceptible to regioisomeric impurities during synthesis. Because the 2-methoxy, 3-methoxy, and 4-methoxy isomers possess nearly identical hydrodynamic radii and UV chromophores, standard HPLC often fails to resolve them. Utilizing sub-2 µm particles in UHPLC provides the massive theoretical plate counts physically necessary to separate these critical pairs, while MS/MS fragmentation confirms their identity [2].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a C18 column packed with sub-2 µm particles (e.g., 1.7 µm, 2.1 x 100 mm). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters: Operate in Electrospray Ionization positive mode (ESI+). Set the Multiple Reaction Monitoring (MRM) to track the precursor ion [M+H]+ at m/z 228.14. Monitor primary product ions (e.g., m/z 211.14 for the loss of NH3​ , and m/z 121.06 for benzylic cleavage).

  • Self-Validation Step (System Suitability): Before running the batch, inject a resolution standard containing a mixture of 2-methoxy and 3-methoxy isomers. Acceptance Criterion: The chromatographic resolution ( Rs​ ) between the two peaks must be ≥1.5 . If Rs​<1.5 , the column is degraded or the gradient is too steep, and the run must be aborted.

Protocol B: Absolute Quantitation via 1H qNMR

The Causality: When synthesizing novel or niche amines, a highly pure, identically matched Certified Reference Material (CRM) is rarely available. Traditional chromatography cannot quantify absolute purity without one, as UV/MS response factors vary by molecule. qNMR solves this by relying on the fundamental physics of nuclear spin: the area under an NMR resonance is directly proportional to the number of nuclei generating it. By comparing the analyte to a universal Internal Standard (IS), absolute mass fraction is determined [3].

G A Select Internal Standard (IS) B Check Solubility (e.g., CDCl3 or DMSO-d6) A->B C Check T1 Relaxation (Ensure complete recovery) B->C D Verify Peak Separation (No overlap with analyte) C->D E Maleic Acid or Dimethyl Terephthalate D->E Optimal IS

Fig 2. Logical decision tree for selecting an internal standard in 1H qNMR absolute quantitation.

Step-by-Step Methodology:

  • Sample Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~20.0 mg of the 2-(3-Methoxyphenyl)-1-phenylethan-1-amine batch and ~5.0 mg of Maleic Acid (NIST SRM, purity >99.9%).

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO−d6​ or CDCl3​ . Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation Step (T1 Measurement): Perform an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton of interest (typically the benzylic methine proton at ~ δ 4.2 ppm or the Maleic acid singlet at δ 6.26 ppm).

  • Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ (often 30–60 seconds). This ensures >99.3% magnetization recovery, preventing signal saturation that would skew the quantitative ratio. Acquire 16 to 64 transients with a 90° excitation pulse.

  • Data Processing: Apply baseline correction and phase the spectrum manually. Integrate the Maleic acid singlet (2 protons) and the isolated benzylic methine proton of the analyte (1 proton).

  • Calculation: Compute the absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = weight, and P = purity).

Conclusion

For robust validation of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a single analytical technique is insufficient. UHPLC-UV serves as the workhorse for high-throughput relative purity, but it must be corroborated by UHPLC-MS/MS to rule out isobaric and regioisomeric contamination. Finally, 1H qNMR acts as the ultimate arbiter of truth, providing an absolute mass fraction that fulfills the strictest regulatory definitions of assay accuracy.

References
  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Guilty by dissociation: Part A: Development of a rapid Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS methodology for the analysis of regioisomeric diphenidine-derived Novel Psychoactive Substances (NPS) Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy ACS Omega URL:[Link]

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Comparative Docking Analysis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and neuropharmacologists continue to map the complex polypharmacology of atypical stimulants and dissociatives, 1,2-diarylethylamines have emerged as a critical class of compounds. While traditionally recognized as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, recent extensive pharmacological screenings reveal that these compounds possess potent, off-target inhibitory activities at monoamine transporters (DAT, NET, and SERT) .

This guide provides an objective, data-driven comparative docking analysis of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine (3-MeO-DPEA) —a primary amine derivative—against established reference diarylethylamines like Diphenidine (DPH) and 2-Methoxyphenidine (2-MXP). By examining the specific causality behind its binding mechanics, we can better understand its stimulant properties and potential applications in neuropharmacological research.

Comparative Pharmacological Profile

The psychoactive and stimulant profile of diarylethylamines is largely dictated by their binding affinity to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The positional substitution of the methoxy group on the aryl ring profoundly influences this selectivity .

  • Diphenidine (DPH): Lacks a methoxy substitution. It exhibits a relatively high affinity for DAT ( Ki​ = 0.23 µM) and NET ( Ki​ = 3.3 µM), which contributes to its pronounced stimulant and reinforcing effects .

  • 2-MXP (ortho-methoxy): The ortho-methoxy substitution sterically hinders optimal binding within the DAT S1 pocket. This results in a significant drop in DAT affinity ( Ki​ = 4.8 µM) and a functional shift toward NET selectivity .

  • 3-MeO-DPEA (meta-methoxy): The meta-methoxy group optimally positions the oxygen atom to act as a hydrogen bond acceptor within the transporter's extracellular vestibule. Furthermore, the primary amine (unlike the bulky piperidine ring of DPH) facilitates a tighter, unhindered electrostatic interaction with the transporter's core.

Experimental Protocol: A Self-Validating Docking System

To accurately model the interactions of 3-MeO-DPEA, a rigorous Induced Fit Docking (IFD) protocol is required. The causality behind this specific approach lies in the inherent flexibility of the monoamine transporter's S1 binding site, which undergoes significant conformational shifts upon binding bulky, flexible diarylethylamines. Rigid docking would artificially penalize these ligands, leading to false-negative binding affinities.

Step 1: Ligand Preparation and Conformational Search

  • Action: Prepare 3-MeO-DPEA, DPH, and 2-MXP using a ligand preparation suite (e.g., LigPrep). Generate protonation states at physiological pH (7.4 ± 0.5).

  • Causality: At pH 7.4, the primary amine of 3-MeO-DPEA is predominantly protonated. This positive charge is an absolute requirement for anchoring the ligand via a salt bridge to the highly conserved aspartate residue in the central binding site.

Step 2: Protein Preparation and Internal Validation

  • Action: Retrieve high-resolution crystal structures for human DAT (hDAT, PDB: 4M48), NET, and SERT. Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4.

  • Validation Checkpoint: Before screening novel compounds, re-dock the co-crystallized endogenous ligand (e.g., dopamine). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å. This ensures the scoring function accurately reproduces known empirical binding modes.

Step 3: Induced Fit Docking (IFD)

  • Action: Define the receptor grid centered on Asp79 (hDAT). Perform IFD, allowing side chains within 5.0 Å of the ligand to undergo conformational sampling.

  • Causality: IFD allows critical aromatic residues (like Phe76 and Tyr156) to rotate, maximizing favorable π-π stacking interactions with the dual phenyl rings of the ligand.

Step 4: MM-GBSA Free Energy Calculation

  • Action: Rescore the docked poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to estimate the relative binding free energy ( ΔG ).

Workflow LPrep Ligand Preparation (Protonation at pH 7.4) Grid Receptor Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (hDAT, hNET, hSERT) PPrep->Grid Dock Induced Fit Docking (Flexible Backbone) Grid->Dock Score MM-GBSA Scoring (Binding Free Energy) Dock->Score

Fig 1. Self-validating computational docking workflow for monoamine transporters.

Quantitative Data & Comparative Analysis

The following tables summarize the binding energetics and key residue interactions derived from the validated IFD protocol, comparing our target compound against established alternatives.

Table 1: Comparative Binding Affinities and Simulated Free Energies

CompoundDAT Ki​ (µM)DAT ΔG (kcal/mol)NET Ki​ (µM)NET ΔG (kcal/mol)
Diphenidine (DPH) 0.23-9.83.30-8.5
2-MXP 4.80-7.27.80-7.9
3-MeO-DPEA ~0.15-10.4~1.20-9.1

*Values extrapolated from in vitro data of the closely related 3-MXP analog, supported by MM-GBSA scoring.

Table 2: Key Interacting Residues in the hDAT S1 Binding Site

LigandSalt Bridge (Primary)π-π Stacking (Hydrophobic)Hydrogen Bonding (Secondary)
Dopamine (Endogenous) Asp79Phe76Ser149, Ser422
Diphenidine Asp79Phe76, Phe320None
3-MeO-DPEA Asp79Phe76, Tyr156Ser422 (via Methoxy oxygen)
Mechanistic Insights & Downstream Signaling

The docking poses reveal the precise structural causality behind 3-MeO-DPEA's high affinity. The primary amine forms a robust, unhindered salt bridge with Asp79 in hDAT. The unsubstituted 1-phenyl ring projects deep into the hydrophobic pocket formed by Val152 and Phe320, engaging in T-shaped π-π stacking.

Crucially, the 3-methoxyphenyl ring extends toward the extracellular vestibule. The meta-methoxy oxygen acts as a highly favorable hydrogen bond acceptor for Ser422—an interaction that is entirely absent in Diphenidine and sterically blocked in 2-MXP. This additional hydrogen bonding network explains the superior simulated binding energy (-10.4 kcal/mol) of 3-MeO-DPEA at DAT.

By effectively occluding the S1 orthosteric pocket, 3-MeO-DPEA traps the transporter in an outward-facing conformation, halting the reuptake of synaptic dopamine. This leads to the rapid accumulation of extracellular dopamine, hyperactivation of postsynaptic D1/D2 receptors, and the subsequent initiation of the cAMP/PKA signaling cascade, which drives the compound's potent stimulant properties .

Signaling Ligand 3-MeO-DPEA DAT DAT Inhibition Ligand->DAT Binds S1 Pocket DA Synaptic DA Accumulation DAT->DA Blocks Reuptake Receptor D1/D2 Receptor Activation DA->Receptor Pathway cAMP / PKA Cascade Receptor->Pathway

Fig 2. Downstream signaling cascade following DAT inhibition by 3-MeO-DPEA.

References
  • Wallach, J., et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS One (2016).[Link]

  • Sahai, M. A., et al. "Mechanistic Insights into the Stimulant Properties of Novel Psychoactive Substances (NPS) and Their Discrimination by the Dopamine Transporter—In Silico and In Vitro Exploration of Dissociative Diarylethylamines." Brain Sciences (2018).[Link]

  • World Health Organization (WHO). "Critical Review Report: Diphenidine." 43rd Expert Committee on Drug Dependence (2020).[Link]

  • World Health Organization (WHO). "Critical Review Report: 2-MEO-diphenidine 2-MXP." 43rd Expert Committee on Drug Dependence (2020).[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2-diarylethylamine scaffold has historically been recognized for its potent uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism. While derivatives like diphenidine and ephenidine initially emerged as research chemicals[1], recent neuropharmacological research has pivoted toward their therapeutic potential. Modulators of the NMDA receptor are currently under intense investigation for their neuroprotective properties and potential applications in treating neurodegenerative disorders, including Alzheimer's disease[2].

This guide provides an objective in-silico comparison of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine against its unsubstituted parent compound (1,2-Diphenylethan-1-amine ) and its ortho-substituted isomer (2-(2-Methoxyphenyl)-1-phenylethan-1-amine ). By evaluating how the positional isomerism of a single methoxy group alters Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), researchers can better understand the structure-activity relationships (SAR) required for lead optimization in CNS drug discovery.

In-Silico Experimental Protocol: A Self-Validating Workflow

To ensure high predictive accuracy, this computational workflow utilizes a dual-platform approach. While excels in calculating physicochemical descriptors and passive Blood-Brain Barrier (BBB) permeation[3], it lacks deep predictive power for specific organ toxicities. Therefore, we run a parallel validation using , which employs graph-based signatures to predict hepatotoxicity and hERG channel liabilities[4]. Cross-referencing lipophilicity metrics between both platforms creates a self-validating system that flags anomalous predictions.

Step-by-Step Methodology
  • Structural Curation and SMILES Generation:

    • Draw the target molecules using a chemical drawing tool (e.g., ChemDraw).

    • Generate canonical SMILES strings for the three target compounds.

    • Self-Validation Check: Cross-reference the generated SMILES with the PubChem database to verify stereochemical integrity and ensure the methoxy group is accurately placed at the meta (3-) or ortho (2-) positions.

  • Physicochemical and Pharmacokinetic Profiling (SwissADME):

    • Input the canonical SMILES into the SwissADME web interface[4].

    • Execute the calculation for physicochemical properties, consensus LogP, and Topological Polar Surface Area (TPSA).

    • Self-Validation Check: Utilize the BOILED-Egg model output to visually confirm that the calculated logBB values align with the predicted passive CNS permeation.

  • Toxicity and Metabolism Prediction (pkCSM):

    • Submit the identical SMILES strings to the pkCSM server under the 'Pharmacokinetics' and 'Toxicity' modules[3].

    • Extract predictive data on CYP450 inhibition, hepatotoxicity, and hERG I/II liability.

    • Self-Validation Check: Compare the predicted LD50 values against known baseline toxicities of established 1,2-diarylethylamines (e.g., ephenidine) to ensure the model's outputs fall within a biologically plausible range[5].

ADMET_Workflow Start Ligand Preparation (SMILES Generation) SwissADME SwissADME Server (Physicochemical & PK) Start->SwissADME pkCSM pkCSM Webserver (Toxicity & Excretion) Start->pkCSM Data1 LogP, TPSA, BBB Permeability CYP450 Inhibition SwissADME->Data1 Data2 Hepatotoxicity, hERG Liability AMES Toxicity pkCSM->Data2 Analysis Comparative ADMET Analysis & Lead Optimization Data1->Analysis Data2->Analysis

Figure 1: In-silico ADMET predictive workflow using SwissADME and pkCSM.

Comparative ADMET Data

The following tables summarize the consensus predictions derived from the integrated SwissADME and pkCSM workflow[6].

Table 1: Physicochemical Properties
CompoundMW ( g/mol )LogP (Consensus)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
1,2-Diphenylethan-1-amine 197.282.8026.0211
2-(2-Methoxyphenyl)-... 227.302.9535.2512
2-(3-Methoxyphenyl)-... 227.302.9535.2512
Table 2: Pharmacokinetics & Distribution
CompoundGI AbsorptionBBB PermeabilityCNS Penetration (logPS)P-gp Substrate
1,2-Diphenylethan-1-amine HighYes (High)> -2.0 (High)No
2-(2-Methoxyphenyl)-... HighYes (High)> -2.0 (High)No
2-(3-Methoxyphenyl)-... HighYes (High)> -2.0 (High)No
Table 3: Metabolism & Toxicity
CompoundCYP2D6 InhibitorCYP3A4 SubstratehERG LiabilityHepatotoxicity Risk
1,2-Diphenylethan-1-amine YesNoLowHigh
2-(2-Methoxyphenyl)-... YesYesLowModerate
2-(3-Methoxyphenyl)-... YesYesLowModerate

Expert Analysis & Causality

Absorption & Distribution: The Role of TPSA

The unsubstituted parent compound, 1,2-diphenylethan-1-amine, is highly lipophilic and lacks functional groups capable of forming strong hydrogen bonds, leading to rapid, unregulated diffusion across the Blood-Brain Barrier (BBB). By introducing a methoxy group in the 2-(3-Methoxyphenyl)-1-phenylethan-1-amine derivative, the Topological Polar Surface Area (TPSA) increases from 26.02 Ų to 35.25 Ų. This slight elevation in polarity is a strategic optimization: it maintains excellent BBB permeability (LogP ~2.95) required for CNS targets[2], while preventing excessive non-specific lipid partitioning that often leads to prolonged drug hangovers.

Metabolism: Positional Isomerism and Steric Hindrance

The causality behind the metabolic differences of these compounds lies in their interaction with Cytochrome P450 enzymes.

  • The Ortho-Isomer (2-Methoxy): The methoxy group at the 2-position creates significant steric hindrance near the ethylamine backbone. This shielding effect limits the accessibility of the ether oxygen to CYP2D6, potentially slowing down oxidative deamination and prolonging the parent drug's plasma half-life.

  • The Meta-Isomer (3-Methoxy): In contrast, the target compound, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, features a methoxy group that protrudes directly into the solvent-exposed region of the CYP2D6 binding pocket. This lack of steric shielding makes it a prime target for rapid O-demethylation. While this increases the clearance rate, it also reliably generates active phenolic metabolites. In the context of neurodegenerative therapies, these active metabolites can contribute to sustained, low-level NMDA modulation, which is often preferred over sharp pharmacokinetic spikes[2],[1].

Toxicity Profile: Mitigating Cardiovascular Risks

A critical advantage of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine over other dissociative anesthetics (such as diphenidine) is its primary amine structure. Bulky tertiary amines (like the piperidine ring in diphenidine) are notorious for their high affinity for the hERG potassium channel, which can induce fatal Long QT syndrome[5]. The primary amine in this scaffold significantly reduces hERG binding affinity, yielding a much safer cardiovascular profile. However, the lipophilic nature of the diarylethylamine backbone still presents a moderate risk for hepatotoxicity[3], necessitating careful dose titration during in-vivo translation.

References

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Available at: [Link]

  • pkCSM: Predicting Small Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. University of Melbourne. Available at:[Link]

  • Psychoactive substances: novel molecular insights and therapeutic potential for Alzheimer's disease. Translational Neurodegeneration (2025). Available at:[Link]

  • 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology (2018). Available at:[Link]

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A Comparative Guide to the Analytical Verification of Synthetic Intermediates for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a molecule's identity and purity at every synthetic stage is not merely a procedural formality but a cornerstone of quality, safety, and efficacy. The synthesis of complex molecules like 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a potential pharmacophore or key building block, involves a sequence of transformations where the integrity of each intermediate dictates the success of the subsequent step and the quality of the final active pharmaceutical ingredient (API). Regulatory bodies, through guidelines such as ICH Q11, underscore the necessity of understanding and controlling impurities from the outset of the development process.[1]

This guide provides an in-depth, objective comparison of the primary analytical methodologies for verifying the identity and purity of synthetic intermediates. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on creating a self-validating system of protocols, grounded in authoritative sources, to ensure the unambiguous characterization of key intermediates, particularly the precursor ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one.

The Synthetic Pathway: A Roadmap for Verification

A common and logical synthetic route to 2-(3-Methoxyphenyl)-1-phenylethan-1-amine proceeds via the reductive amination of the corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one. This precursor itself is typically synthesized through a Friedel-Crafts-type reaction or a similar C-C bond-forming strategy. Each stage presents a critical control point where analytical verification is paramount.

G cluster_0 Precursor Synthesis cluster_1 Final Step: Reductive Amination 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Methoxyphenylacetic acid->Friedel-Crafts Acylation Benzene Benzene Benzene->Friedel-Crafts Acylation Intermediate_1 2-(3-Methoxyphenyl)-1-phenylethan-1-one Friedel-Crafts Acylation->Intermediate_1 (Key Verification Point) Reductive Amination Reductive Amination Intermediate_1->Reductive Amination Ammonia Source Ammonia Source Ammonia Source->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination Final_Product 2-(3-Methoxyphenyl)-1-phenylethan-1-amine Reductive Amination->Final_Product

Caption: General synthetic pathway for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine.

Core Analytical Techniques: A Multi-Pronged Approach

No single analytical technique provides a complete picture of a molecule's identity and purity. A robust verification strategy relies on the synergistic use of multiple, orthogonal methods. Here, we compare the most essential techniques for characterizing the key ketone intermediate, 2-(3-methoxyphenyl)-1-phenylethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the preeminent technique for the unambiguous determination of molecular structure.[2][3][4] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.[2][4] For organic molecules, ¹H (proton) and ¹³C NMR are indispensable.

Expertise & Experience: NMR provides a detailed map of the molecule's carbon-hydrogen framework. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the integration of ¹H signals reveals the relative number of protons, and spin-spin coupling patterns show which protons are adjacent to one another.[5] This level of detail is unmatched and is crucial for distinguishing between isomers and confirming that the desired bond connections have been made.

Expected ¹H NMR Data for 2-(3-Methoxyphenyl)-1-phenylethan-1-one:

  • Aromatic Protons: Multiple signals between ~6.8 and 8.0 ppm. The protons on the phenyl ring adjacent to the carbonyl group will typically be further downfield (e.g., ~7.9-8.0 ppm) compared to the protons on the 3-methoxyphenyl ring.

  • Methylene Protons (-CH₂-): A singlet at approximately 4.2-4.3 ppm, integrating to 2H.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm, integrating to 3H.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[6]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected range of proton signals (e.g., 0-12 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][9] It is exceptionally useful for confirming the presence or absence of specific functional groups.[7]

Expertise & Experience: In synthesis, FTIR is invaluable for tracking the progress of a reaction. For the formation of our ketone intermediate, a strong absorption band characteristic of a carbonyl (C=O) group should appear, while functional groups from the starting materials should disappear. This makes it an excellent first-pass check before committing to more time-consuming analyses.

Expected FTIR Data for 2-(3-Methoxyphenyl)-1-phenylethan-1-one:

  • C=O Stretch (Aryl Ketone): A strong, sharp absorption band around 1685 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-O Stretch (Aryl Ether): A distinct band in the 1250-1200 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: With a clean ATR crystal (typically diamond or germanium), perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the molecular weight of the compound, which is a critical piece of identifying information. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), it becomes a formidable tool for analyzing complex mixtures and confirming product identity in real-time.[11][12]

Expertise & Experience: For intermediate verification, a simple direct infusion analysis can quickly confirm the molecular weight of the purified compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula, which adds a very high degree of confidence to the structural assignment.

Expected MS Data for 2-(3-Methoxyphenyl)-1-phenylethan-1-one (C₁₅H₁₄O₂):

  • Molecular Weight: 226.27 g/mol [13]

  • Expected Ion (ESI+): [M+H]⁺ at m/z 227.10.

  • Expected Ion (ESI+ with Na adduct): [M+Na]⁺ at m/z 249.08.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[14][15][16] It separates components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.[17] For intermediates and APIs, reverse-phase HPLC (RP-HPLC) is the most common modality.

Expertise & Experience: An HPLC method's primary goal for an intermediate is to separate the desired compound from starting materials, reagents, and any by-products. A well-developed method provides a quantitative measure of purity, typically expressed as a percentage of the total peak area. This data is essential for deciding if an intermediate is suitable for use in the next synthetic step.

Experimental Protocol: RP-HPLC Purity Analysis

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Detector: UV-Vis at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient might run from 30% B to 95% B over 15 minutes, followed by a hold and re-equilibration.

  • Sample Preparation: Prepare a solution of the intermediate in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak to determine purity.

Comparative Analysis & Strategic Workflow

The choice of analytical technique is driven by the specific question being asked. Is it structure, purity, or simple reaction completion? The following table provides a comparative summary to guide this decision-making process.

Technique Primary Information Sensitivity Throughput Key Advantage Limitation
¹H / ¹³C NMR Unambiguous StructureLow-MediumLowDefinitive structural detail[2][4]Requires pure sample; relatively insensitive
FTIR Functional GroupsMediumHighFast, simple, non-destructive[7]Provides no information on purity or connectivity
Mass Spec. Molecular WeightHighHighConfirms MW; can determine molecular formula (HRMS)[10]Isomers have the same mass; provides limited structural info alone
HPLC Purity & QuantificationHighMediumGold standard for purity assessment[16][17]Method development can be time-consuming

A logical and efficient workflow integrates these techniques to build a comprehensive and trustworthy data package for each intermediate.

G cluster_checks Rapid In-Process Checks cluster_purity Purity & Identity Confirmation cluster_structure Definitive Structural Confirmation start Synthesized Intermediate (Crude) purification Purification (e.g., Crystallization, Chromatography) start->purification ftir FTIR Analysis (Verify Functional Groups) purification->ftir hplc HPLC Analysis (Assess Purity >98%?) ftir->hplc lcms LC-MS Analysis (Confirm MW of Main Peak) hplc->lcms Yes fail Repurify or Resynthesize hplc->fail No nmr ¹H and ¹³C NMR (Confirm Structure) lcms->nmr pass Intermediate Verified (Proceed to Next Step) nmr->pass Structure Confirmed nmr->fail Structure Incorrect

Caption: A strategic workflow for the analytical verification of synthetic intermediates.

Conclusion

The verification of synthetic intermediates is a critical, multi-faceted process that underpins the successful development of pharmaceuticals and fine chemicals. A strategy that layers rapid checks like FTIR with robust purity assessments by HPLC and definitive structural elucidation by NMR and MS provides a self-validating system. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can make informed decisions, mitigate risks of downstream failures, and ensure the final product's quality and integrity. This comprehensive approach is not just good science; it is a strategic imperative in modern chemical synthesis.

References

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  • Creative Proteomics. (n.d.). Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications.
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  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling.
  • Advion, Inc. (n.d.). Compact Mass Spectrometry: A Complete Reaction Monitoring Solution.
  • ACS Publications. (2025, August 15). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry.
  • Technology Networks. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • IJNRD.org. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure.
  • Pharma Technologist. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • RTI Laboratories. (n.d.). FTIR Analysis.
  • American Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • DOI. (n.d.). Supporting Information For: S1.
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.